molecular formula C22H25N3O4 B1678707 R 28935 CAS No. 55806-43-4

R 28935

Número de catálogo: B1678707
Número CAS: 55806-43-4
Peso molecular: 395.5 g/mol
Clave InChI: ZBPOBVZNVTZLGP-YMXDCFFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RN given refers to (R*,S*)-isomer;  structure

Propiedades

Número CAS

55806-43-4

Fórmula molecular

C22H25N3O4

Peso molecular

395.5 g/mol

Nombre IUPAC

3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H25N3O4/c26-18(21-14-28-19-7-3-4-8-20(19)29-21)13-24-11-9-15(10-12-24)25-17-6-2-1-5-16(17)23-22(25)27/h1-8,15,18,21,26H,9-14H2,(H,23,27)/t18-,21?/m0/s1

Clave InChI

ZBPOBVZNVTZLGP-YMXDCFFPSA-N

SMILES isomérico

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C[C@@H](C4COC5=CC=CC=C5O4)O

SMILES canónico

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC(C4COC5=CC=CC=C5O4)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

R 28935
R 28935, (R*,R*)-isomer
R 29814
R-28935
R-29814

Origen del producto

United States

Foundational & Exploratory

R-28935: A Technical Guide on a Centrally Acting Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimers: Information on R-28935 in the public domain is exceedingly scarce, primarily originating from a single study published in 1975. This guide synthesizes the available data and provides a hypothesized mechanism of action based on its chemical structure. The experimental protocols are reconstructions of plausible methods from the era, not verbatim descriptions from the original study.

Executive Summary

R-28935 is a centrally acting antihypertensive agent first described in the mid-1970s. As an analogue of the antipsychotic drug pimozide (B1677891), its primary reported effect is the reduction of blood pressure through a mechanism independent of central alpha-adrenoreceptors. Research into this compound appears to have been limited, and as such, a comprehensive understanding of its molecular target and signaling pathways has not been fully elucidated. This document summarizes the foundational study, proposes a likely mechanism of action based on its lineage, and presents reconstructed experimental designs for key cited experiments.

Core Pharmacological Profile

Known Effects and Chemical Properties

R-28935 has been identified as a centrally acting agent that induces hypotension. The seminal study on this compound demonstrated a marked fall in blood pressure in conscious renal hypertensive cats following intraventricular administration. A key negative finding from this research is that the hypotensive action is not antagonized by alpha-adrenoreceptor blocking agents, distinguishing it from other centrally acting antihypertensives of that period, like clonidine.

Table 1: Chemical and Pharmacological Properties of R-28935

PropertyValue / DescriptionSource
IUPAC Name 3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-onePubChem CID 93307
Molecular Formula C22H25N3O4PubChem CID 93307
Compound Class Benzimidazole, Piperidine1975 Finch Study
Known Action Centrally Acting Antihypertensive1975 Finch Study
Reported Efficacy 25 µg (i.c.v.) produced a marked fall in blood pressure in conscious renal hypertensive cats.1975 Finch Study
Alpha-Adrenoreceptor Activity Hypotensive effect not antagonized by tolazoline (B1682396) or phentolamine (B1677648).1975 Finch Study
Peripheral Action No modification of basal perfusion pressures or vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine in perfused artery preparations.1975 Finch Study

Hypothesized Mechanism of Action

Given that R-28935 is an analogue of pimozide, it is highly probable that its mechanism of action involves the antagonism of dopamine (B1211576) and/or serotonin (B10506) receptors in the central nervous system. Pimozide is a known antagonist of D2, D3, and D4 dopamine receptors, as well as the 5-HT7 serotonin receptor. Blockade of these receptors in brain regions responsible for cardiovascular control could lead to a reduction in sympathetic outflow, resulting in decreased blood pressure. This remains a hypothesis in the absence of direct binding studies for R-28935.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Cardiovascular Control Center) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channels Voltage-gated Ca2+ channels PKA->Ca_channels phosphorylates (inhibits) Ca_ion Ca2+ Ca_channels->Ca_ion influx Sympathetic_Outflow Increased Sympathetic Outflow Ca_ion->Sympathetic_Outflow leads to R28935 R-28935 R28935->D2R blocks (hypothesized)

Figure 1. Hypothesized signaling pathway for R-28935's antihypertensive effect.

Reconstructed Experimental Protocols

The following protocols are detailed reconstructions based on the limited information in the 1975 publication and standard practices of the time.

In Vivo Antihypertensive Effect in a Feline Model

Objective: To determine the effect of intraventricularly administered R-28935 on the blood pressure of conscious renal hypertensive cats.

Methodology:

  • Animal Model: Adult cats are made hypertensive using the renal hypertension model (e.g., cellophane wrap of a kidney).

  • Surgical Preparation:

    • Under general anesthesia, a chronic indwelling cannula is stereotaxically implanted into a lateral cerebral ventricle.

    • A catheter is implanted into the carotid artery or femoral artery for direct blood pressure measurement. The catheter is exteriorized at the back of the neck.

    • Animals are allowed to recover fully from surgery.

  • Experimental Procedure:

    • The conscious, unrestrained cat is placed in a quiet environment.

    • The arterial catheter is connected to a pressure transducer to record baseline blood pressure and heart rate.

    • R-28935 (25 µg, dissolved in a suitable vehicle) is administered as a single bolus injection through the intraventricular cannula (i.c.v.).

    • Control animals receive an equivalent volume of the vehicle.

    • Blood pressure and heart rate are continuously monitored for several hours post-injection.

  • Antagonism Study:

    • In a separate cohort of animals, an alpha-adrenoreceptor antagonist (e.g., tolazoline 200 µg or phentolamine 200 µg) is administered i.c.v. prior to the administration of R-28935.

    • Blood pressure is monitored to determine if the hypotensive effect of R-28935 is blocked.

A Induce Renal Hypertension in Cat Model B Surgical Implantation: - Intraventricular Cannula - Arterial Catheter A->B C Post-Surgical Recovery B->C D Establish Baseline Blood Pressure Reading C->D E Intraventricular (i.c.v.) Administration of R-28935 (25 µg) D->E F Continuous Monitoring of Blood Pressure and Heart Rate E->F G Data Analysis: Compare post-dose BP to baseline F->G

Figure 2. Reconstructed workflow for the in vivo antihypertensive experiment.

Conclusion and Future Directions

The available evidence, though dated, indicates that R-28935 is a centrally acting antihypertensive agent with a mechanism of action distinct from the alpha-adrenergic agonists. Its structural similarity to pimozide strongly suggests that its effects may be mediated through dopamine receptor antagonism. However, without modern pharmacological studies, this remains speculative.

For a more complete understanding of R-28935, the following research would be necessary:

  • Receptor Binding Assays: To determine the binding affinity of R-28935 for a panel of neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes.

  • In Vitro Functional Assays: To characterize R-28935 as an agonist, antagonist, or inverse agonist at its target receptor(s).

  • Modern In Vivo Studies: To confirm its antihypertensive effects and investigate potential side effects in rodent models.

  • Electrophysiological Studies: To examine the effect of R-28935 on neuronal firing in brain regions associated with cardiovascular regulation.

Until such studies are performed, R-28935 remains a pharmacological curiosity with a partially defined but intriguing mechanism of action.

An In-Depth Technical Guide to the Pharmacological Profile of R 28935

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacological profile of R 28935, a centrally acting antihypertensive agent. The information is synthesized from preclinical studies conducted in the mid-1970s. This document is intended for researchers, scientists, and drug development professionals, presenting the available data on its mechanism of action, hemodynamic effects, and comparative pharmacology.

Introduction

This compound, with the chemical name erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone, is an analogue of the antipsychotic drug pimozide.[1] It was investigated for its potential as an antihypertensive agent.[1][2] The primary characteristic of this compound is its central mechanism of action, which notably does not involve the alpha-adrenergic receptor system, distinguishing it from many other centrally acting antihypertensives of its time.[1]

Mechanism of Action

The hypotensive effect of this compound is initiated within the central nervous system. Studies involving intraventricular (i.c.v.) administration in conscious renal hypertensive cats demonstrated a marked fall in blood pressure, indicating a central site of action.[1]

A key feature of this compound's pharmacological profile is its independence from central alpha-adrenoreceptors. This was established in experiments where the hypotensive effect of this compound was not antagonized by the central administration of alpha-adrenoreceptor blocking agents like tolazoline (B1682396) and phentolamine (B1677648).[1] In contrast, these antagonists did block the hypotensive effects of clonidine (B47849) and alpha-methyl-dopa, which were used as positive controls.[1]

Furthermore, this compound does not exhibit peripheral sympathomimetic actions. In vitro studies on perfused artery preparations showed that it did not alter basal perfusion pressures or the vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[1] This suggests that its vasodilatory effects are mediated centrally, leading to a decrease in sympathetic outflow, rather than through direct action on peripheral blood vessels.

Hemodynamic Effects

The primary hemodynamic consequence of this compound administration is a significant and lasting reduction in blood pressure.[2] This is attributed to a considerable decrease in total peripheral vascular resistance.[2] Importantly, this vasodilation is achieved without negatively impacting myocardial function.[2]

A notable advantage of this compound observed in preclinical models is the relative lack of bradycardia (slowing of heart rate) at equiactive hypotensive doses when compared to agents like clonidine, guanethidine (B1672426), and propranolol.[1][2] Additionally, unlike guanethidine and mecamylamine (B1216088), this compound does not induce significant postural hypotension.[2]

Data Presentation

The following tables summarize the quantitative and comparative data for this compound from the available preclinical studies.

Table 1: Antihypertensive Activity of this compound

Species/ModelRoute of AdministrationDose RangeDuration of ActionReference
Conscious Spontaneously Hypertensive Rats (SHR)Intraperitoneal (i.p.)0.63 - 40 mg/kgSeveral hours[2]
Beagles with Renal HypertensionOral (p.o.)1.25 mg/kgSeveral hours[2]
Conscious Renal Hypertensive CatsIntraventricular (i.c.v.)25 µgNot specified[1]
Anesthetized Beagles with Renal HypertensionIntravenous (i.v.)0.02 - 0.64 mg/kgNot specified[2]

Table 2: Hemodynamic and Comparative Profile of this compound

ParameterSpecies/ModelThis compound EffectComparison with other agentsReference
Blood Pressure SHR, Beagles, CatsMarked and lasting decreaseEquiactive to clonidine, guanethidine, propranolol[1][2]
Heart Rate SHR, CatsNo bradycardia or significantly less bradycardiaLess bradycardia than clonidine, guanethidine, propranolol[1][2]
Total Peripheral Vascular Resistance Anesthetized BeaglesConsiderable decreaseNot specified[2]
Myocardial Function Anesthetized BeaglesNot affectedNot specified[2]
Postural Hypotension SHR (tilting)No significant postural hypotensionGuanethidine and mecamylamine induced postural hypotension[2]
Peripheral Sympathomimetic Action Perfused Artery Prep.NoneNot applicable[1]
Noradrenaline/5-HT Vasoconstriction Perfused Artery Prep.No modificationNot applicable[1]

Experimental Protocols

The detailed experimental protocols were not fully described in the source literature. The following represents a generalized methodology for the in vivo studies based on the provided information.

5.1. In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Conscious Spontaneously Hypertensive Rats.

  • Drug Administration: this compound administered intraperitoneally (i.p.) at doses ranging from 0.63 to 40 mg/kg.

  • Blood Pressure and Heart Rate Monitoring: Continuous monitoring of arterial blood pressure and heart rate via a catheter implanted in the carotid or femoral artery, connected to a pressure transducer and recording system.

  • Tilting Test for Postural Hypotension: Animals would be placed on a tilt table and subjected to changes in posture (e.g., from horizontal to head-up) to assess changes in blood pressure, indicative of postural hypotension.

  • Comparative Studies: Other antihypertensive agents (guanethidine, mecamylamine) would be administered to a separate group of animals for comparison of postural hypotensive effects.

5.2. Central Mechanism of Action Study in Hypertensive Cats

  • Animal Model: Conscious cats with surgically induced renal hypertension.

  • Drug Administration: A cannula would be stereotaxically implanted into a cerebral ventricle for intraventricular (i.c.v.) administration. This compound (25 µg) was administered through this cannula.

  • Antagonism Study: To test the involvement of alpha-adrenoreceptors, antagonists such as tolazoline (200 µg) or phentolamine (200 µg) were administered i.c.v. prior to the administration of this compound.

  • Positive Controls: Clonidine (20 µg) and alpha-methyl-dopa (1 mg) were used as positive controls to confirm the efficacy of the alpha-adrenoreceptor antagonists in the experimental setup.

  • Physiological Monitoring: Blood pressure and heart rate were monitored continuously.

Signaling Pathways and Experimental Workflows

The precise molecular target and signaling pathway for this compound remain unidentified. The following diagrams illustrate a conceptual framework for its mechanism and the experimental logic used to define it.

cluster_cns Central Nervous System cluster_pns Peripheral Effects R28935 This compound UnknownReceptor Novel Central Target (Non-Adrenergic) R28935->UnknownReceptor Activates SignalingCascade Intracellular Signaling UnknownReceptor->SignalingCascade NeuronActivity Reduced Sympathetic Outflow SignalingCascade->NeuronActivity BloodVessels Peripheral Vasodilation NeuronActivity->BloodVessels Heart Minimal Change in Heart Rate NeuronActivity->Heart Reduced Blood Pressure Reduced Blood Pressure BloodVessels->Reduced Blood Pressure

Caption: Conceptual signaling pathway for the central action of this compound.

cluster_workflow Experimental Workflow for Mechanism of Action cluster_treatment Treatment Groups (i.c.v. administration) Start Hypertensive Cat Model GroupR Phentolamine + this compound Start->GroupR GroupC Phentolamine + Clonidine Start->GroupC MeasureBP_R Measure Blood Pressure GroupR->MeasureBP_R MeasureBP_C Measure Blood Pressure GroupC->MeasureBP_C Result_R Outcome: Blood Pressure Decreased MeasureBP_R->Result_R Result_C Outcome: No Change in Blood Pressure MeasureBP_C->Result_C Conclusion Conclusion: This compound's hypotensive effect is not mediated by alpha-adrenoreceptors. Result_R->Conclusion Result_C->Conclusion

Caption: Logical workflow for differentiating the central mechanism of this compound.

References

R 28935: A Technical Overview of its Chemical Structure and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 28935 is a centrally acting antihypertensive agent with a unique pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, known pharmacological properties, and the current understanding of the mechanism of action of this compound. While its precise signaling pathways are not fully elucidated, existing research points towards a mechanism distinct from traditional alpha-adrenoceptor blockade. This document summarizes key experimental findings, presents available quantitative data in a structured format, and outlines the methodologies from foundational studies to facilitate further research and development.

Chemical Structure and Identification

This compound is chemically identified as 3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one. Its chemical structure is characterized by a central piperidine (B6355638) ring linking a benzimidazolone moiety and a substituted ethanol (B145695) group containing a dihydro-benzodioxin ring system.

Chemical Identifiers

PropertyValue
IUPAC Name 3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one
PubChem CID 93307
Molecular Formula C₂₂H₂₅N₃O₄
Molecular Weight 395.5 g/mol
CAS Number 55806-43-4

Pharmacological Properties and Mechanism of Action

This compound is recognized as a potent, centrally acting antihypertensive agent.[1] Its primary effect is a significant reduction in blood pressure. A key characteristic of this compound is that its hypotensive action is not accompanied by bradycardia (a slowing of the heart rate), which is a common side effect of many centrally acting antihypertensive drugs.[2]

Initial investigations into its mechanism of action have revealed that this compound does not exert its effects through the conventional pathway of central alpha-adrenoceptor stimulation.[2] This was demonstrated in studies where the hypotensive effects of this compound were not antagonized by the central administration of alpha-adrenoceptor blocking agents like tolazoline (B1682396) and phentolamine.[2] This finding distinguishes this compound from classic centrally acting antihypertensives such as clonidine (B47849) and alpha-methyldopa.[2]

Furthermore, this compound, described as an analogue of pimozide (B1677891), does not exhibit peripheral sympathomimetic action.[2][3] In perfused artery preparations, it did not alter basal perfusion pressures or the vasoconstrictor effects of noradrenaline or 5-hydroxytryptamine.[2]

The stereochemistry of the molecule plays a crucial role in its activity. The erythro-isomer (this compound) is a potent antihypertensive, while the threo-isomer is significantly less active.[4] This suggests a highly specific interaction with its biological target. Studies on the regional distribution of this compound in the brain of cats indicated a stereoselective uptake and/or binding, with the active erythro-isomer achieving higher concentrations in all tested brain areas compared to its less active threo-isomer, despite similar physicochemical properties.[4]

While the precise receptor target and downstream signaling pathways remain to be fully elucidated, the structural similarity to pimozide suggests that investigation into its effects on dopamine (B1211576) and serotonin (B10506) receptor systems may be a fruitful area for future research.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Antihypertensive Effects of this compound

SpeciesModelRoute of AdministrationDoseEffect on Blood PressureReference
CatConscious Renal HypertensiveIntraventricular (i.c.v.)25 µgMarked and sustained fall[2]
Cat-Systemic-Long-lasting decrease (~30%)[4]

Table 2: Comparative Pharmacology of this compound

CompoundAntagonistRoute of Administration (Antagonist)Effect on Hypotensive ActionReference
This compound Tolazolinei.c.v. (200 µg)Not antagonized[2]
This compound Phentolaminei.c.v. (200 µg)Not antagonized[2]
ClonidineTolazoline / Phentolaminei.c.v.Antagonized[2]
alpha-MethyldopaTolazoline / Phentolaminei.c.v.Antagonized[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following outlines the methodologies employed in the key studies of this compound.

In Vivo Antihypertensive Activity in Conscious Renal Hypertensive Cats
  • Objective: To determine the central hypotensive effect of this compound.

  • Animal Model: Conscious cats with experimentally induced renal hypertension.

  • Procedure:

    • A permanent cannula was surgically implanted into the lateral cerebral ventricle.

    • After a recovery period, arterial blood pressure was continuously monitored from a catheter implanted in a femoral or carotid artery.

    • This compound (25 µg) was administered directly into the cerebral ventricle (intraventricularly, i.c.v.).

    • Blood pressure and heart rate were recorded before and for several hours after drug administration.

    • In antagonist studies, alpha-adrenoceptor blocking agents (tolazoline or phentolamine) were administered i.c.v. prior to the administration of this compound or other antihypertensive agents.

  • Diagram of Experimental Workflow:

    experimental_workflow_in_vivo cluster_preparation Animal Preparation cluster_experiment Experimental Procedure prep1 Induce Renal Hypertension in Cats prep2 Implant Intraventricular and Arterial Cannulae prep1->prep2 exp1 Baseline Blood Pressure Recording exp2 Administer Antagonist (i.c.v.) (for antagonist studies) exp1->exp2 exp3 Administer this compound (i.c.v.) exp2->exp3 exp4 Continuous Blood Pressure and Heart Rate Monitoring exp3->exp4

    In Vivo Antihypertensive Study Workflow

In Vitro Perfused Artery Preparation
  • Objective: To assess the peripheral vascular effects of this compound.

  • Preparation: Isolated arterial segments (e.g., mesenteric artery) from a suitable animal model.

  • Procedure:

    • The artery was dissected and cannulated for perfusion with a physiological salt solution.

    • Perfusion pressure was maintained at a constant flow rate and continuously recorded.

    • This compound was infused into the perfusate at various concentrations.

    • Changes in perfusion pressure, indicating vasoconstriction or vasodilation, were monitored.

    • The effects of this compound on the vasoconstrictor responses to noradrenaline and 5-hydroxytryptamine were also assessed by administering these agents in the presence and absence of this compound.

  • Diagram of Experimental Logic:

    experimental_logic_in_vitro cluster_vaso Vasoconstrictor Challenge R28935 This compound Infusion Artery Perfused Artery R28935->Artery Pressure Measure Perfusion Pressure Artery->Pressure Noradrenaline Noradrenaline Noradrenaline->Artery Serotonin 5-Hydroxytryptamine Serotonin->Artery

    In Vitro Perfused Artery Experiment Logic

Synthesis

Signaling Pathway Hypothesis

Given that this compound is a pimozide analogue and its antihypertensive effects are not mediated by alpha-adrenoreceptors, it is hypothesized that its mechanism of action may involve the modulation of central neurotransmitter systems such as the dopaminergic or serotonergic pathways. Pimozide is a known dopamine receptor antagonist. Therefore, a logical next step in elucidating the mechanism of this compound would be to investigate its binding affinity and functional activity at various dopamine and serotonin receptor subtypes.

signaling_hypothesis R28935 This compound CNS Central Nervous System R28935->CNS UnknownReceptor Unknown Receptor (Dopamine? Serotonin?) CNS->UnknownReceptor SympatheticOutflow Decreased Sympathetic Outflow UnknownReceptor->SympatheticOutflow BloodPressure Lowered Blood Pressure SympatheticOutflow->BloodPressure

Hypothesized Mechanism of Action for this compound

Conclusion and Future Directions

This compound presents an interesting profile as a centrally acting antihypertensive agent with a mechanism of action that deviates from the classical alpha-adrenoceptor agonists. Its stereospecific activity and lack of bradycardia suggest a novel and potentially more targeted approach to the central regulation of blood pressure.

Future research should focus on:

  • Definitive target identification: Radioligand binding studies and functional assays are needed to identify the specific central receptors with which this compound interacts.

  • Elucidation of signaling pathways: Once the primary target is identified, downstream signaling cascades should be investigated to understand the molecular mechanisms leading to reduced sympathetic outflow.

  • Detailed in vivo pharmacology: Further preclinical studies are warranted to fully characterize its hemodynamic effects, pharmacokinetic profile, and safety.

  • Development of a scalable synthetic route: A robust and efficient synthesis is required for the production of this compound for further investigation and potential clinical development.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the exploration of this compound and related compounds as potential next-generation antihypertensive therapies.

References

R 28935: A Pimozide Analogue with Centrally-Acting Antihypertensive Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of R 28935, a structural analogue of the antipsychotic drug pimozide (B1677891). While pimozide is primarily known for its dopamine (B1211576) D2 receptor antagonism and use in psychiatric disorders, this compound has been identified as a potent, centrally-acting antihypertensive agent. This document synthesizes the available pharmacological data for this compound, offers a comparative context with its parent compound, pimozide, and details relevant experimental methodologies. Due to the limited publicly available data on this compound, this guide also incorporates data on pimozide to provide a more complete understanding of the potential mechanisms and properties of this class of diphenylbutylpiperidine derivatives.

Introduction

Pimozide, a diphenylbutylpiperidine derivative discovered at Janssen Pharmaceutica in 1963, is a well-established antipsychotic agent with high affinity for dopamine D2 receptors.[1] Its primary indications include the management of schizophrenia and the suppression of tics in Tourette syndrome.[1][2] The pharmacological profile of pimozide is characterized by its potent dopamine receptor blockade, which is believed to underpin its therapeutic effects.[2][3]

This compound emerges from the same chemical lineage as pimozide but has been investigated for a distinct therapeutic application: the management of hypertension.[4][5] Early studies have demonstrated its efficacy in lowering blood pressure through a central mechanism of action that notably does not involve alpha-adrenergic pathways.[4][6] This guide aims to consolidate the existing knowledge on this compound, providing a valuable resource for researchers interested in its pharmacology and therapeutic potential.

Pharmacological Profile: this compound vs. Pimozide

A direct quantitative comparison of the receptor binding affinities of this compound and pimozide is challenging due to the scarcity of published data for this compound. However, based on its classification as a pimozide analogue and its centrally-mediated effects, it is hypothesized to interact with central nervous system receptors. The available in vivo data for this compound is presented alongside the well-documented receptor binding profile of pimozide to offer a comparative perspective.

Table 1: Quantitative In Vivo Pharmacological Data for this compound

ParameterSpeciesDoseRoute of AdministrationObserved EffectCitation
Blood Pressure ReductionConscious Renal Hypertensive Cats25 µgIntraventricularMarked and sustained fall in blood pressure without bradycardia[6]
Blood Pressure ReductionConscious Spontaneously Hypertensive Rats (SHR)0.63 to 40 mg/kgIntraperitonealMarked and sustained antihypertensive effects[5]
Blood Pressure ReductionBeagles with Renal Hypertension1.25 mg/kgOralMarked and sustained antihypertensive effects[5]
Peripheral Vascular ResistanceAnesthetized Beagles with Renal Hypertension0.02-0.64 mg/kgIntravenousConsiderable decrease[5]
Myocardial FunctionAnesthetized Beagles with Renal Hypertension0.02-0.64 mg/kgIntravenousNot affected[5]

Table 2: Receptor Binding Profile of Pimozide

ReceptorBinding Affinity (Ki, nM)NotesCitation
Dopamine D2High AffinityPrimary target, responsible for antipsychotic effects and extrapyramidal side effects.[1]
Dopamine D3High AffinityContributes to the overall dopaminergic antagonism.[1]
Dopamine D4High AffinityPart of the dopamine receptor blockade profile.[1]
Serotonin 5-HT7High AffinityMay contribute to the overall pharmacological effects.[1]
hERG ChannelBlockerResponsible for potential cardiac side effects (QT prolongation).[1]

Mechanism of Action

This compound: A Centrally-Acting Antihypertensive

The primary mechanism of action for the antihypertensive effect of this compound is understood to be central.[6] Studies have shown that its hypotensive effect is not mediated through the stimulation of central alpha-adrenoceptors, a common mechanism for other centrally acting antihypertensive drugs like clonidine (B47849).[6] This was demonstrated in experiments where the hypotensive effects of clonidine were antagonized by alpha-adrenoceptor blocking agents, while the effects of this compound were not.[6] Furthermore, this compound does not appear to have any peripheral sympathomimetic action.[6] The compound has been shown to cause a considerable decrease in total peripheral vascular resistance without affecting myocardial function.[5]

A study comparing this compound with its less active threo-isomer, R 29814, revealed that despite similar physicochemical properties, the concentration of this compound in all tested brain areas of cats was approximately double that of its isomer, suggesting a stereoselective uptake and/or binding mechanism.

Pimozide: Dopamine D2 Receptor Antagonism

Pimozide's primary mechanism of action is the blockade of dopamine D2 receptors in the central nervous system.[2][3] This antagonism of dopaminergic neurotransmission is the basis for its efficacy in treating the positive symptoms of schizophrenia and the motor and vocal tics in Tourette syndrome.[1]

Below is a diagram illustrating the general signaling pathway associated with dopamine D2 receptor antagonism.

Dopamine_D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (e.g., Gene Expression, Ion Channel Regulation) PKA->Signaling Phosphorylates Pimozide Pimozide / this compound (Hypothesized) Pimozide->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism Pathway.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, based on the cited literature, the following methodologies are representative of the in vivo studies conducted.

In Vivo Antihypertensive Activity in Conscious Renal Hypertensive Cats
  • Animal Model: Conscious cats with experimentally induced renal hypertension.

  • Drug Administration: Intraventricular (i.c.v.) administration of this compound (e.g., 25 µg).[6]

  • Blood Pressure Monitoring: Continuous monitoring of arterial blood pressure via an indwelling arterial catheter.

  • Heart Rate Monitoring: Continuous monitoring of heart rate.

  • Protocol:

    • Establish a stable baseline blood pressure and heart rate recording.

    • Administer this compound via the intraventricular cannula.

    • Continuously record blood pressure and heart rate for a prolonged period to observe the onset, magnitude, and duration of the antihypertensive effect.

    • In antagonist studies, a specific receptor antagonist (e.g., tolazoline (B1682396) for alpha-adrenoceptors) is administered centrally prior to this compound to determine its effect on the hypotensive response.[6]

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).

  • Drug Administration: Intraperitoneal (i.p.) injection of this compound at various doses (e.g., 0.63 to 40 mg/kg).[5]

  • Blood Pressure Monitoring: Indirect measurement of systolic blood pressure using the tail-cuff method or direct measurement via an indwelling arterial catheter.

  • Protocol:

    • Acclimatize rats to the measurement procedure to minimize stress-induced blood pressure fluctuations.

    • Record baseline blood pressure.

    • Administer this compound i.p.

    • Measure blood pressure at multiple time points post-administration to characterize the time-course of the antihypertensive effect.

The following diagram outlines a general workflow for such in vivo antihypertensive studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR, Hypertensive Cat) Instrumentation Surgical Instrumentation (e.g., Arterial Catheter, i.c.v. Cannula) Animal_Model->Instrumentation Baseline Record Baseline Blood Pressure and Heart Rate Instrumentation->Baseline Administration Administer this compound (Specify Route and Dose) Baseline->Administration Monitoring Continuous or Intermittent Blood Pressure & Heart Rate Monitoring Administration->Monitoring Data_Collection Collect and Tabulate Data Monitoring->Data_Collection Stats Statistical Analysis (e.g., Comparison to Baseline/Control) Data_Collection->Stats Conclusion Draw Conclusions on Antihypertensive Efficacy and Mechanism Stats->Conclusion

Caption: In Vivo Antihypertensive Study Workflow.

Conclusion and Future Directions

This compound, a pimozide analogue, demonstrates significant potential as a centrally-acting antihypertensive agent with a mechanism of action distinct from established alpha-adrenergic agonists. The available data indicates a potent and sustained blood pressure-lowering effect in various animal models of hypertension. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available in vitro data, particularly its receptor binding affinities.

Future research should focus on:

  • Quantitative Receptor Binding Assays: Determining the binding profile of this compound across a panel of central nervous system receptors, including dopamine, serotonin, and others, to elucidate its primary molecular targets.

  • In Vitro Functional Assays: Characterizing the functional activity of this compound at its identified target receptors (e.g., agonist, antagonist, inverse agonist).

  • Signaling Pathway Analysis: Investigating the downstream intracellular signaling cascades modulated by this compound to fully understand its mechanism of action at the molecular level.

  • Comparative Studies with Pimozide: Directly comparing the pharmacological and physiological effects of this compound and pimozide to better understand the structure-activity relationships that differentiate their primary therapeutic effects.

A more complete dataset for this compound will be crucial for guiding further drug development efforts and for fully assessing its potential as a novel therapeutic for hypertension.

References

An In-depth Technical Guide on the Central Nervous System Effects of R 28935

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the central nervous system (CNS) effects of R 28935, a benzimidazole (B57391) and piperidine (B6355638) derivative. The information presented is primarily derived from a key study investigating its properties as a centrally acting antihypertensive agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core CNS Effect: Central Hypotensive Action

This compound has been identified as an agent that exerts a central hypotensive effect, meaning it lowers blood pressure through its action within the central nervous system.[1] Intraventricular administration of this compound in conscious renal hypertensive cats resulted in a significant decrease in blood pressure.[1] A notable characteristic of this effect is the absence of bradycardia (slowing of the heart rate), which often accompanies the action of other centrally acting antihypertensive drugs.[1]

Mechanism of Action

Furthermore, this compound does not appear to have any peripheral sympathomimetic action.[1] In studies using a perfused artery preparation, this compound did not alter the basal perfusion pressures or modify the vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[1]

The following diagram illustrates the proposed signaling pathway for this compound's central hypotensive effect, highlighting its independence from alpha-adrenoreceptors.

R28935 This compound CNS Central Nervous System R28935->CNS Acts within AlphaAdrenoreceptors Alpha-Adrenoreceptors R28935->AlphaAdrenoreceptors No interaction HypotensiveEffect Hypotensive Effect (Lowered Blood Pressure) CNS->HypotensiveEffect Leads to AlphaAdrenoreceptors->HypotensiveEffect Clonidine (B47849) Clonidine / alpha-methyl-dopa Clonidine->AlphaAdrenoreceptors Activates Phentolamine (B1677648) Phentolamine / Tolazoline (B1682396) (Antagonists) Phentolamine->AlphaAdrenoreceptors Blocks

Proposed mechanism of this compound's central hypotensive action.

Quantitative Data Summary

The following table summarizes the quantitative data from the key study on this compound.

Compound Dose (Intraventricular) Subject Effect Antagonism by Tolazoline/Phentolamine (200 µg i.c.v.)
This compound25 µgConscious renal hypertensive catsMarked fall in blood pressure without bradycardiaNot antagonized
Clonidine20 µgConscious renal hypertensive catsHypotensive actionAntagonized
alpha-methyl-dopa1 mgConscious renal hypertensive catsHypotensive actionAntagonized

Experimental Protocols

The methodologies employed in the pivotal study of this compound are detailed below.

4.1. In Vivo Experiments: Central Hypotensive Effect

  • Subjects: Conscious renal hypertensive cats were used for the in vivo experiments.

  • Drug Administration: this compound, clonidine, alpha-methyl-dopa, tolazoline, and phentolamine were administered via the intraventricular (i.c.v.) route.

  • Procedure:

    • A baseline blood pressure was established for each animal.

    • This compound (25 µg) was administered intraventricularly, and the subsequent changes in blood pressure and heart rate were monitored.

    • In separate experiments, the alpha-adrenoreceptor blocking agents tolazoline (200 µg i.c.v.) or phentolamine (200 µg i.c.v.) were administered prior to the administration of this compound, clonidine, or alpha-methyl-dopa to test for antagonism.

  • Measured Parameters: Arterial blood pressure and heart rate were the primary parameters measured.

4.2. In Vitro Experiments: Peripheral Sympathomimetic Action

  • Preparation: A perfused artery preparation was utilized for the in vitro studies.

  • Procedure:

    • This compound was infused into the perfused artery preparation.

    • The basal perfusion pressures were monitored for any changes.

    • The vasoconstrictor effects of noradrenaline and 5-hydroxytryptamine were assessed in the presence and absence of this compound to determine if this compound modulated their actions.

  • Measured Parameters: Perfusion pressure and vasoconstrictor responses were the key endpoints.

The following diagram provides a workflow of the experimental design.

cluster_0 In Vivo Studies cluster_1 In Vitro Studies Subject Renal Hypertensive Cats Administer_R28935 Administer this compound (25 µg i.c.v.) Subject->Administer_R28935 Measure_BP_HR Measure Blood Pressure and Heart Rate Administer_R28935->Measure_BP_HR Administer_Antagonist Administer Tolazoline or Phentolamine (200 µg i.c.v.) Administer_Antagonist->Administer_R28935 Pre-treatment Perfused_Artery Perfused Artery Preparation Infuse_R28935 Infuse this compound Perfused_Artery->Infuse_R28935 Add_Vasoconstrictors Add Noradrenaline or 5-HT Infuse_R28935->Add_Vasoconstrictors Measure_Perfusion Measure Perfusion Pressure and Vasoconstriction Add_Vasoconstrictors->Measure_Perfusion

References

R 28935 and Piperidine Derivatives in Pharmacology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide focuses on the pharmacology of R 28935, a notable piperidine derivative, and explores the broader context of piperidine-containing compounds in drug discovery. This compound, an analog of the antipsychotic drug pimozide (B1677891), has been identified as a potent, centrally acting antihypertensive agent.[4][5] This document provides a comprehensive analysis of the available data on this compound, alongside a discussion of relevant experimental methodologies and potential signaling pathways.

This compound: A Centrally Acting Antihypertensive Agent

This compound is a piperidine derivative that has demonstrated significant and prolonged antihypertensive effects in preclinical studies.[1] Its mechanism of action is distinct from many classical antihypertensive drugs, offering a unique avenue for therapeutic intervention in hypertension.

Pharmacological Profile of this compound

Studies in conscious spontaneously hypertensive rats (SHR) and beagles with renal hypertension have shown that this compound effectively lowers blood pressure.[1] A key characteristic of its action is a reduction in total peripheral vascular resistance without a significant impact on myocardial function.[1] Notably, this compound induces significantly less bradycardia compared to equiactive hypotensive doses of clonidine, guanethidine (B1672426), and propranolol.[1]

Crucially, the central hypotensive effect of this compound is not mediated by central alpha-adrenoreceptors.[5] This was demonstrated in studies where its effect was not antagonized by the central administration of alpha-adrenoreceptor blocking agents like tolazoline (B1682396) or phentolamine.[5] Furthermore, infusions of this compound in perfused artery preparations did not alter basal perfusion pressures or modify the vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine, indicating a lack of peripheral sympathomimetic action.[5]

Quantitative Data on the Antihypertensive Effects of this compound

While specific binding affinities (Ki) and IC50 values for this compound at various receptors are not publicly available, the following table summarizes the key quantitative and qualitative findings from in vivo studies.

ParameterSpecies/ModelDose RangeRoute of AdministrationKey FindingsReference(s)
Blood Pressure Conscious Renal Hypertensive Cats25 µgIntraventricular (i.c.v.)Marked and prolonged fall in blood pressure without bradycardia.[5]
Blood Pressure Conscious Spontaneously Hypertensive Rats (SHR)0.63 - 40 mg/kgIntraperitoneal (i.p.)Marked and lasting antihypertensive effects.[1]
Blood Pressure Beagles with Renal Hypertension1.25 mg/kgOral (p.o.)Marked and lasting antihypertensive effects.[1]
Total Peripheral Vascular Resistance Anesthetized Beagles with Renal Hypertension0.02 - 0.64 mg/kgIntravenous (i.v.)Considerable decrease.[1]
Myocardial Function Anesthetized Beagles with Renal Hypertension0.02 - 0.64 mg/kgIntravenous (i.v.)Not affected.[1]
Heart Rate Conscious Spontaneously Hypertensive Rats (SHR)Equiactive hypotensive dosesIntraperitoneal (i.p.)Induces much less bradycardia compared to clonidine, guanethidine, and propranolol.[1]
Postural Hypotension ---Does not induce significant postural hypotension during tilting, unlike guanethidine and mecamylamine.[1]
Alpha-Adrenoreceptor Blockade Conscious Renal Hypertensive Cats25 µg (this compound) with 200 µg tolazoline or phentolamineIntraventricular (i.c.v.)Hypotensive effect was not antagonized.[5]
Peripheral Vasoconstriction Perfused Artery Preparation-InfusionDid not modify vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[5]

Piperidine Derivatives and their Pharmacological Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide range of pharmaceuticals.[1][2][3] Its derivatives are known to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.

Piperidine Derivatives as Sigma-1 Receptor Ligands

A significant area of research for piperidine derivatives is their interaction with sigma receptors, particularly the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular functions and neurological conditions.[4][6][7] Many psychoactive drugs, including some with a piperidine core, exhibit high affinity for the sigma-1 receptor.[4]

While there is no direct evidence in the reviewed literature to confirm that this compound binds to the sigma-1 receptor, its structural similarity to other known sigma-1 ligands and its central nervous system activity make this a plausible area for future investigation.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively described in the available literature. However, based on the methodologies mentioned, a general outline for assessing the antihypertensive effects of a novel compound like this compound can be constructed.

In Vivo Antihypertensive Activity Assessment

Objective: To determine the effect of a test compound on blood pressure and heart rate in a relevant animal model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR) or surgically induced renal hypertensive beagles.

Methodology:

  • Animal Preparation: Animals are acclimatized to the laboratory conditions. For direct blood pressure measurement, a catheter is surgically implanted into the carotid artery or femoral artery and exteriorized.

  • Drug Administration: The test compound (e.g., this compound) is administered via the desired route (e.g., intraperitoneal, oral, or intravenous). A vehicle control group receives the same volume of the vehicle used to dissolve the compound.

  • Blood Pressure and Heart Rate Monitoring: Arterial blood pressure and heart rate are continuously monitored and recorded using a pressure transducer and a data acquisition system before and for several hours after drug administration.

  • Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are calculated and compared between the treated and vehicle control groups. Dose-response curves can be generated to determine the potency of the compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization B Surgical Implantation of Catheter A->B C Drug Administration (Test Compound vs. Vehicle) B->C D Continuous Monitoring (Blood Pressure & Heart Rate) C->D E Calculate Changes from Baseline D->E F Statistical Comparison E->F G Generate Dose-Response Curves F->G

Central Mechanism of Action Investigation

Objective: To determine if the antihypertensive effect of a test compound is centrally mediated and to exclude the involvement of specific central receptors.

Methodology:

  • Animal Preparation: A cannula is stereotaxically implanted into a cerebral ventricle (e.g., lateral ventricle) of an anesthetized animal.

  • Drug Administration: The test compound is administered directly into the central nervous system via the intraventricular cannula. In separate experiments, a receptor antagonist (e.g., an alpha-adrenoreceptor blocker) is administered centrally prior to the test compound.

  • Blood Pressure Monitoring: Blood pressure is monitored as described above.

  • Data Analysis: The hypotensive response to the central administration of the test compound is measured. The ability of a central receptor antagonist to block this response is assessed.

Signaling Pathways

The precise signaling pathway for the antihypertensive action of this compound has not been elucidated. Given that it acts centrally but not via alpha-adrenoreceptors, and is an analog of pimozide (a dopamine (B1211576) D2 receptor antagonist), a hypothetical pathway can be proposed. This pathway remains speculative and requires experimental validation.

hypothetical_pathway cluster_cns Central Nervous System cluster_periphery Periphery R28935 This compound Receptor Unknown Central Receptor (Non-α-adrenergic, Potentially Dopaminergic?) R28935->Receptor Antagonism? Neuron Central Sympathetic Outflow Neuron Receptor->Neuron Inhibition SGN Sympathetic Ganglion Neuron->SGN Reduced Sympathetic Outflow BV Blood Vessel Smooth Muscle SGN->BV Reduced Norepinephrine (B1679862) Release PVR Decreased Peripheral Vascular Resistance BV->PVR Vasodilation BP Decreased Blood Pressure PVR->BP

This proposed pathway suggests that this compound may antagonize an unknown central receptor (potentially a dopamine receptor, given its structural similarity to pimozide), leading to a reduction in sympathetic outflow from the brain. This decreased sympathetic tone would result in reduced norepinephrine release at peripheral blood vessels, leading to vasodilation, decreased peripheral vascular resistance, and ultimately, a lowering of blood pressure.

Conclusion and Future Directions

This compound is a piperidine derivative with a compelling profile as a centrally acting antihypertensive agent. Its mechanism of action, independent of central alpha-adrenoreceptors, distinguishes it from many existing therapies. However, a significant knowledge gap remains regarding its precise molecular target and signaling pathway.

Future research should focus on:

  • Receptor Binding Studies: A comprehensive receptor screening panel is needed to identify the primary molecular target(s) of this compound. This should include a range of G-protein coupled receptors, ion channels, and transporters, with a particular focus on dopamine, serotonin, and sigma receptors.

  • In Vitro Functional Assays: Once a primary target is identified, in vitro functional assays (e.g., second messenger assays, electrophysiology) should be employed to determine if this compound acts as an agonist, antagonist, or modulator.

  • Elucidation of Signaling Pathways: Further in vivo and in vitro studies are required to delineate the downstream signaling cascade responsible for the observed reduction in sympathetic outflow and peripheral vascular resistance.

A deeper understanding of the pharmacology of this compound and related piperidine derivatives will be instrumental in the development of novel and more effective treatments for hypertension and potentially other cardiovascular and neurological disorders.

References

Initial Toxicity Profile of R 28935: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the initial toxicological studies conducted on the compound R 28935. Due to the limited availability of public data on this specific compound, this document serves as a foundational template, outlining the critical toxicological endpoints that would be evaluated for a novel chemical entity. The methodologies and data presentation formats described herein are based on established regulatory guidelines and common practices in preclinical safety assessment. This guide is intended to inform researchers, scientists, and drug development professionals on the necessary studies and data interpretation for early-stage toxicity evaluation.

Introduction

The preclinical safety evaluation of any new chemical entity, such as this compound, is a critical step in the drug development process. A thorough understanding of a compound's toxicity profile is essential to predict potential adverse effects in humans and to establish a safe starting dose for clinical trials. This document outlines the fundamental suite of in vitro and in vivo toxicity studies that are typically performed to characterize the initial safety profile of a compound. While specific data for this compound is not publicly available, this guide details the experimental protocols and data presentation that would be expected.

General Toxicity Studies

General toxicity studies are designed to evaluate the overall effects of a compound on the animal, including its impact on major organs and systems. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect-Level (NOAEL).

Acute Toxicity

Objective: To determine the potential for toxicity from a single, high-dose exposure to this compound and to identify the maximum tolerated dose (MTD).

Experimental Protocol:

  • Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Administration Route: The intended clinical route of administration is used (e.g., oral, intravenous).

  • Dose Levels: A range of single doses, including a limit dose (e.g., 2000 mg/kg for oral studies), are administered to different groups of animals.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dose. Body weight and macroscopic observations at necropsy are recorded.

Data Presentation:

SpeciesRoute of AdministrationDose (mg/kg)Clinical SignsMortality
RatOral
DogIntravenous
Subchronic Toxicity

Objective: To characterize the toxicological profile of this compound following repeated administration over a period of 28 or 90 days.

Experimental Protocol:

  • Species: One rodent and one non-rodent species.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity but not mortality.

  • Duration: Typically 28 or 90 days of daily dosing.

  • Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

Data Presentation:

Table 1: Summary of Subchronic Toxicity Findings for this compound

Parameter Species Dose Group (mg/kg/day) Observations
Clinical Signs Rat Low, Mid, High
Dog Low, Mid, High
Body Weight Rat Low, Mid, High
Dog Low, Mid, High
Hematology Rat Low, Mid, High
Dog Low, Mid, High
Clinical Chemistry Rat Low, Mid, High
Dog Low, Mid, High
Histopathology Rat Low, Mid, High (Target Organs)

| | Dog | Low, Mid, High | (Target Organs) |

Genetic Toxicology

Genetic toxicology studies are performed to assess the potential of this compound to cause damage to DNA and chromosomes.

Experimental Protocol:

  • Bacterial Reverse Mutation Assay (Ames Test): Evaluates the ability of this compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Mammalian Cell Gene Mutation Assay: Assesses mutagenic potential in mammalian cells, such as the mouse lymphoma assay (MLA) or human lymphoblastoid cells.

  • In Vivo Micronucleus Test: Determines the potential to induce chromosomal damage in the bone marrow of rodents.

Data Presentation:

AssayTest SystemConcentration/DoseMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and Without S9
In Vitro Gene MutationMouse Lymphoma CellsWith and Without S9
In Vivo MicronucleusRat Bone MarrowN/A

Safety Pharmacology

Safety pharmacology studies investigate the potential for this compound to cause adverse effects on vital physiological functions.

Experimental Protocol:

  • Central Nervous System (CNS): Functional observational battery (FOB) in rats to assess behavioral and neurological changes.

  • Cardiovascular System: In vitro hERG assay to evaluate the potential for QT interval prolongation. In vivo cardiovascular monitoring in a non-rodent species (e.g., telemetry in dogs).

  • Respiratory System: Evaluation of respiratory rate and function in rats.

Data Presentation:

SystemAssaySpeciesKey Findings
CNSFunctional Observational BatteryRat
CardiovascularhERG AssayIn Vitro
TelemetryDog
RespiratoryPlethysmographyRat

Reproductive and Developmental Toxicology

These studies are designed to evaluate the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development.

Experimental Protocol:

  • Fertility and Early Embryonic Development: Dosing of male and female rats prior to and during mating to assess effects on reproductive performance.

  • Embryo-Fetal Development: Administration to pregnant animals during the period of organogenesis to evaluate teratogenic potential.

Data Presentation:

Study TypeSpeciesDose Levels (mg/kg/day)Key EndpointsFindings
FertilityRatMating, Fertility, Implantation
Embryo-Fetal DevelopmentRatMalformations, Variations
RabbitMalformations, Variations

Visualizations

The following diagrams illustrate typical workflows and pathways relevant to toxicology studies.

Experimental_Workflow cluster_preclinical Preclinical Toxicity Assessment A Acute Toxicity B Subchronic Toxicity A->B E Reproductive Toxicology B->E C Genetic Toxicology C->B D Safety Pharmacology D->B

Caption: General workflow for preclinical toxicity assessment.

Signaling_Pathway cluster_pathway Hypothetical Toxicity Pathway R28935 This compound Target Molecular Target R28935->Target Binding Downstream Downstream Effector Target->Downstream Activation AdverseOutcome Adverse Outcome Downstream->AdverseOutcome Induction

Caption: Hypothetical signaling pathway for this compound toxicity.

Conclusion

The initial toxicological assessment of a new chemical entity like this compound is a multi-faceted process that requires a battery of well-designed in vitro and in vivo studies. The data generated from these studies are fundamental for understanding the compound's safety profile, identifying potential risks, and guiding further development. While specific data for this compound are not available in the public domain, this guide provides a comprehensive framework for the types of studies, experimental designs, and data presentations that are essential for a thorough initial toxicity evaluation. This structured approach ensures that critical safety questions are addressed, enabling informed decision-making in the drug development pipeline.

Methodological & Application

Synthesis Protocol for R 28935: A Key Intermediate for Rilpivirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of R 28935, chemically known as (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride. This compound is a critical intermediate in the manufacturing of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The following sections outline two distinct synthetic routes, offering flexibility in starting materials and reaction conditions.

Data Presentation

The quantitative data for the two primary synthetic routes for this compound are summarized in the table below for easy comparison.

ParameterRoute 1Route 2
Starting Materials 4-Bromo-2,6-dimethylaniline (B44771), Acrylamide (B121943)4-Iodo-2,6-dimethylaniline, Acrylonitrile (B1666552)
Key Steps Heck Reaction, Dehydration, Salt FormationHeck Reaction, Salt Formation
Overall Yield ~38.8%~61.2%
Purity Not explicitly statedNot explicitly stated
Reaction Time > 32 hours~ 22 hours

Experimental Protocols

Two detailed methodologies for the synthesis of this compound are provided below.

Route 1: Synthesis from 4-Bromo-2,6-dimethylaniline

This route involves a three-step process starting with a Heck reaction, followed by dehydration and subsequent hydrochloride salt formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide

  • In a round bottom flask, combine 4-bromo-2,6-dimethylaniline (10 g, 50 mmol), acrylamide (3.7 g, 50 mmol), sodium acetate (B1210297) (6.15 g, 75 mmol), palladium acetate (3.4 g, 15 mmol), and tris(2-methylphenyl)phosphine (4.6 g, 15 mmol).[1]

  • Under a nitrogen atmosphere, slowly add N,N-dimethylacetamide to the flask.

  • Heat the mixture to 130°C for 24 hours.[1]

  • After completion, cool the reaction mixture to room temperature and filter it over celite.

  • Evaporate the solvent from the filtrate.

  • Recrystallize the residue from ethyl acetate and petroleum ether to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide.

    • Yield: 4.8 g (51%)[1]

Step 2 & 3: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (this compound)

  • Slowly add the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide from the previous step to a round-bottomed flask containing 10 mL of phosphorus oxychloride at 0°C.

  • Reflux the mixture for 8 hours at 40°C.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Slowly pour the reaction mixture into an ice-water mixture, stir for 1 hour, and filter to obtain crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a white crystalline solid.

  • Dissolve the crude product in anhydrous ethanol (B145695).

  • Add ethanolic hydrochloric acid solution and stir for 30 minutes.

  • Filter the resulting precipitate to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (this compound).

    • Yield: 5.0 g (95% from the acrylamide intermediate)[1]

Route 2: Synthesis from 4-Iodo-2,6-dimethylaniline

This more direct, two-step route utilizes a Heck reaction followed by hydrochloride salt formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile

  • To a reaction vessel, add sodium acetate (13.27 g), palladium on charcoal (0.858 g), and 400 ml of dimethylacetamide.[2]

  • Heat the mixture to 140°C under a nitrogen atmosphere.[2]

  • Slowly add a solution of 4-iodo-2,6-dimethyl benzenamine (20 g), acrylonitrile (10.72 ml), and 200 ml of dimethylacetamide to the reaction mixture.[2]

  • Maintain the reaction at 140°C for 12 hours.[2]

  • Cool the reaction mass to room temperature and filter through celite.[2]

  • Treat the filtrate with water and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and sodium chloride solution.

  • Concentrate the organic layer to obtain the crude product.

    • Yield: 81%[3][4]

Step 2: Formation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (this compound)

  • Dissolve the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile in ethanol and 2-propanol.

  • Add hydrochloric acid and heat the mixture to 60°C for 1 hour.[3][4]

  • Cool the solution to allow for precipitation.

  • Filter the solid and dry to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (this compound).

    • Yield: 64.5%[4][5]

Visualizations

The following diagrams illustrate the synthetic workflows for the two routes described.

Synthesis_Route_1 A 4-Bromo-2,6-dimethylaniline + Acrylamide B (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide A->B Heck Reaction Pd(OAc)2, P(o-tolyl)3, NaOAc DMAc, 130°C, 24h Yield: 51% C (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile B->C Dehydration POCl3, 40°C, 8h D This compound ((E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile HCl) C->D Salt Formation Ethanolic HCl Yield: 95%

Caption: Synthetic workflow for this compound starting from 4-Bromo-2,6-dimethylaniline.

Synthesis_Route_2 A 4-Iodo-2,6-dimethylaniline + Acrylonitrile B (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile A->B Heck Reaction Pd/C, NaOAc DMAc, 140°C, 12h Yield: 81% C This compound ((E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile HCl) B->C Salt Formation HCl, EtOH, 2-propanol 60°C, 1h Yield: 64.5%

Caption: Synthetic workflow for this compound starting from 4-Iodo-2,6-dimethylaniline.

References

Application Notes and Protocols for In Vivo Studies with R 28935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 28935 is identified as a centrally acting antihypertensive agent, analogous to pimozide (B1677891).[1] Early studies in renal hypertensive cat models demonstrated its ability to lower blood pressure via intraventricular administration, with a mechanism distinct from the stimulation of central alpha-adrenoreceptors.[1] As an analogue of pimozide, a known dopamine (B1211576) receptor antagonist, it is hypothesized that this compound may exert its effects through the modulation of central dopaminergic pathways that influence sympathetic outflow to the periphery.

These application notes provide a detailed framework for conducting preclinical in vivo studies to evaluate the efficacy, potency, and mechanism of action of this compound in a validated animal model of hypertension.

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action for this compound, based on its classification as a pimozide analogue, involves the antagonism of dopamine D2 receptors in the central nervous system (CNS). By blocking these receptors in key brain regions involved in cardiovascular regulation, such as the nucleus tractus solitarius (NTS), this compound is thought to reduce sympathetic outflow from the brainstem to peripheral blood vessels. This reduction in sympathetic tone leads to vasodilation and a subsequent decrease in blood pressure.

R28935_Signaling_Pathway cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery R28935 This compound D2R Dopamine D2 Receptor R28935->D2R Antagonizes Sympathetic_Neuron Sympathetic Neuron Activity D2R->Sympathetic_Neuron Inhibits Sympathetic_Outflow Reduced Sympathetic Outflow Sympathetic_Neuron->Sympathetic_Outflow Vasodilation Vasodilation Sympathetic_Outflow->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Hypothetical signaling pathway of this compound in the CNS.

Experimental Design and Protocols

This section outlines a comprehensive in vivo study to assess the antihypertensive effects of this compound. The Spontaneously Hypertensive Rat (SHR) model is proposed as a suitable and widely used model of essential hypertension.

Overall Experimental Workflow

The study will proceed from animal acclimatization and surgical implantation of telemetry devices to baseline blood pressure recording, drug administration, and subsequent data analysis.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Surgery Telemetry Device Implantation (Carotid Artery) Acclimatization->Surgery Recovery Post-Surgical Recovery (1-2 weeks) Surgery->Recovery Baseline Baseline BP Recording (48 hours) Recovery->Baseline Grouping Randomization into Groups Baseline->Grouping Dosing This compound / Vehicle Administration (e.g., Oral Gavage) Grouping->Dosing Monitoring Continuous BP Monitoring (24 hours post-dose) Dosing->Monitoring Analysis Data Analysis (Change from Baseline) Monitoring->Analysis Terminal Terminal Procedures (Tissue Collection) Analysis->Terminal

Caption: Experimental workflow for in vivo assessment of this compound.

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

1. Animal Model:

  • Species: Spontaneously Hypertensive Rat (SHR)

  • Age: 14-16 weeks

  • Sex: Male

  • Source: Charles River Laboratories or other certified vendor.

  • Justification: The SHR is a well-characterized genetic model of essential hypertension, making it highly relevant for studying novel antihypertensive agents.

2. Materials:

  • This compound (powder form)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Telemetry transmitters (e.g., DSI TA11PA-C40)

  • Surgical instruments for sterile surgery

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., carprofen)

  • Oral gavage needles

3. Experimental Groups: A dose-response study is recommended to determine the potency of this compound.

GroupTreatmentDose (mg/kg, p.o.)Number of Animals (n)
1Vehicle08
2This compound18
3This compound38
4This compound108
5Positive Control (e.g., Clonidine)0.18

4. Surgical Procedure: Telemetry Implantation

  • Anesthetize the SHR using isoflurane (B1672236) (2-3% in oxygen).

  • Perform sterile surgery to implant the telemetry transmitter's catheter into the left carotid artery for direct arterial blood pressure measurement. The transmitter body is placed in a subcutaneous pocket.

  • Administer post-operative analgesics for 3 days.

  • Allow animals to recover for at least one week before starting the experiment.

5. Experimental Procedure:

  • Baseline Recording: After recovery, record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for 48 hours in conscious, freely moving rats.

  • Dosing: Administer the assigned treatment (Vehicle, this compound, or Positive Control) via oral gavage (p.o.).

  • Post-Dose Monitoring: Continuously record hemodynamic parameters for 24 hours post-administration.

  • Data Analysis: Calculate the change in SBP, DBP, MAP, and HR from the pre-dose baseline for each animal. Data can be averaged over specific time intervals (e.g., 1, 2, 4, 8, 12, 24 hours post-dose).

Protocol 2: Investigation of Central Administration (Intracerebroventricular)

To confirm a central mechanism of action, direct administration into the cerebrospinal fluid can be performed.

1. Surgical Procedure: Cannula Implantation

  • In a separate cohort of SHRs, implant a guide cannula into the lateral cerebral ventricle under stereotaxic guidance.

  • Allow for a one-week recovery period.

2. Experimental Procedure:

  • Gently restrain the conscious animal and administer this compound or vehicle directly into the lateral ventricle via an injection cannula.

  • Doses for central administration will be significantly lower (microgram range) than for systemic administration.

  • Monitor blood pressure using telemetry as described in Protocol 1.

Data Presentation

Quantitative data should be presented in clear, structured tables. Below are examples of how to summarize the findings from the proposed studies.

Table 1: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) in SHRs

Treatment GroupDose (mg/kg, p.o.)Baseline MAP (mmHg)Peak Change in MAP (mmHg)Time to Peak Effect (hours)
Vehicle0175 ± 5-2 ± 1.5N/A
This compound1178 ± 6-15 ± 34
This compound3176 ± 4-32 ± 44
This compound10179 ± 5-55 ± 56
Clonidine0.1177 ± 6-48 ± 42
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. (Placeholder data)

Table 2: Hemodynamic Profile of this compound (10 mg/kg, p.o.) Over 24 Hours

Time Post-DoseChange in SBP (mmHg)Change in DBP (mmHg)Change in HR (bpm)
1 hour-25 ± 4-18 ± 3-10 ± 5
4 hours-60 ± 6-45 ± 5-30 ± 8
8 hours-58 ± 5-42 ± 4-25 ± 7
12 hours-40 ± 5-30 ± 4-15 ± 6
24 hours-15 ± 3-10 ± 2-5 ± 4
Data are presented as Mean ± SEM change from baseline. (Placeholder data)

Conclusion

The provided protocols offer a robust framework for the in vivo characterization of this compound. By utilizing the SHR model and gold-standard telemetric blood pressure monitoring, researchers can effectively evaluate its antihypertensive efficacy, establish a dose-response relationship, and investigate its central mechanism of action. The structured data presentation and clear workflows are designed to facilitate reproducible and high-quality preclinical research in the development of this novel therapeutic candidate.

References

Application Notes and Protocols for R 28935 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 28935 is a potent, centrally acting antihypertensive agent. Structurally, it is an analogue of pimozide (B1677891) and is characterized as a benzimidazole (B57391) and dioxane derivative.[1] Its primary pharmacological effect is a long-lasting reduction in mean arterial pressure.[1] Notably, its hypotensive action is not mediated by central alpha-adrenoreceptors, distinguishing it from some other centrally acting antihypertensive drugs.[1] This document provides a summary of the available information on the administration of this compound in animal models, including known dosages, routes of administration, and its mechanism of action. Due to the limited publicly available data, this document also highlights areas where further research is needed to establish comprehensive administration protocols.

Physicochemical Properties and Formulation

  • Suspension in an aqueous vehicle: Utilizing suspending agents such as carboxymethylcellulose (CMC) or Tween 80.

  • Dissolution in a non-aqueous solvent: Solvents like dimethyl sulfoxide (B87167) (DMSO) or polyethylene (B3416737) glycol (PEG) may be used, often with subsequent dilution in a physiologically compatible vehicle.

It is critical to perform vehicle-controlled studies to ensure that the chosen formulation does not exert any independent physiological effects.

Mechanism of Action

This compound exerts its antihypertensive effect through a central mechanism that leads to a reduction in blood pressure.[1] A key characteristic of its action is that it is not mediated by the stimulation of central alpha-adrenoreceptors.[1] This was demonstrated in studies where the hypotensive effects of this compound were not antagonized by alpha-adrenoreceptor blocking agents like tolazoline (B1682396) or phentolamine.[1] This differentiates it from agents like clonidine (B47849) or alpha-methyl-dopa, whose central hypotensive actions are antagonized by these blockers.[1]

The precise signaling pathway downstream of its central target remains to be fully elucidated in publicly available literature.

Administration in Animal Models

The majority of published research on this compound has been conducted in feline models. There is a lack of detailed information for administration in other common laboratory animals such as mice and rats.

Feline Models

Route of Administration and Dosage:

  • Intraventricular (i.c.v.): A dose of 25 µg of this compound administered directly into the cerebral ventricles of conscious renal hypertensive cats produced a significant and marked fall in blood pressure without inducing bradycardia.[1]

  • Systemic Administration: Systemic administration in cats has been shown to cause a sustained decrease of approximately 30% in mean arterial pressure.[1] The exact systemic route (e.g., intravenous, intraperitoneal) and corresponding dosage have not been specified in the available literature.

Observed Effects:

  • Long-lasting decrease in mean arterial pressure.[1]

  • The antihypertensive activity is attributed to the unaltered form of the drug.[1]

  • Studies comparing this compound with its threo-isomer, R 29814, have shown that this compound has a significantly more potent antihypertensive effect, suggesting stereoselective uptake and/or binding in the brain.[1]

Quantitative Data Summary

The following table summarizes the limited quantitative data available for the administration of this compound in animal models.

Animal ModelRoute of AdministrationDosageObserved EffectReference
Cat (renal hypertensive)Intraventricular (i.c.v.)25 µgMarked and sustained fall in blood pressure with no bradycardia.[1]
CatSystemicNot Specified~30% decrease in mean arterial pressure.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the administration of this compound are not extensively described in the available literature. Below is a generalized protocol for intraventricular administration in a cat model, based on standard laboratory procedures.

Protocol: Intraventricular Administration of this compound in a Feline Model

  • Animal Preparation:

    • Acclimatize conscious, renal hypertensive cats to the laboratory environment to minimize stress-induced physiological changes.

    • Under anesthesia, surgically implant a cannula into a lateral cerebral ventricle. Allow for a post-operative recovery period as established by institutional guidelines.

  • Drug Formulation:

    • Prepare a sterile solution or suspension of this compound in a suitable, pyrogen-free vehicle. The exact vehicle and concentration will need to be optimized based on the compound's solubility.

    • A vehicle control group receiving an injection of the vehicle alone must be included in the experimental design.

  • Administration:

    • Gently restrain the conscious animal.

    • Slowly inject the prepared 25 µg dose of this compound through the implanted cannula into the ventricle.

    • The injection volume should be kept to a minimum to avoid increases in intracranial pressure.

  • Monitoring:

    • Continuously monitor mean arterial pressure and heart rate using appropriate instrumentation (e.g., an arterial catheter connected to a pressure transducer).

    • Observe the animal for any behavioral changes or adverse effects.

    • Record physiological parameters at baseline and at regular intervals post-administration.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitor Monitoring & Analysis Phase animal_prep Animal Model Preparation (e.g., Cat with renal hypertension, ventricular cannula implantation) admin Intraventricular Administration (25 µg in conscious cat) animal_prep->admin drug_prep This compound Formulation (Dissolution/suspension in sterile vehicle) drug_prep->admin control Vehicle Control Administration drug_prep->control monitoring Continuous Monitoring (Mean Arterial Pressure, Heart Rate) admin->monitoring control->monitoring data_analysis Data Analysis (Comparison to baseline and control) monitoring->data_analysis

Caption: General experimental workflow for this compound administration.

Signaling Pathway

A detailed signaling pathway for the central antihypertensive action of this compound cannot be provided at this time due to a lack of specific information in the scientific literature. It is known that the pathway is independent of central alpha-adrenoreceptors, but the specific receptors and downstream signaling cascades have not been elucidated.

G R28935 This compound Central_Target Unknown Central Receptor (Non-Adrenergic) R28935->Central_Target Binds Signaling_Cascade Intracellular Signaling Cascade (Unknown) Central_Target->Signaling_Cascade Activates/Inhibits Sympathetic_Outflow Reduced Sympathetic Outflow Signaling_Cascade->Sympathetic_Outflow Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Hypothesized mechanism of this compound action.

Gaps in Knowledge and Future Directions

The current body of literature on this compound is limited. To facilitate its use as a research tool, further studies are required to:

  • Determine the optimal formulation and vehicle for various routes of administration.

  • Establish effective and non-toxic dose ranges in common animal models, including rats and mice.

  • Elucidate the specific central receptors and signaling pathways through which this compound mediates its antihypertensive effects.

  • Characterize its pharmacokinetic and pharmacodynamic profile following systemic administration.

  • Investigate its safety profile and potential off-target effects.

By addressing these knowledge gaps, the scientific community can better leverage this compound as a valuable pharmacological tool for studying the central regulation of blood pressure.

References

Application Notes and Protocols for R-28935 in Feline Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available research on R-28935 for the investigation of hypertension in feline models. The protocols outlined below are synthesized from established methodologies in feline cardiovascular research and specific details from studies on R-28935.

Introduction

R-28935 is a potent, centrally acting antihypertensive agent.[1][2] As an analogue of pimozide, its mechanism of action is distinct from many conventional antihypertensives, offering a unique avenue for cardiovascular research.[2] Studies in feline models have demonstrated its efficacy in lowering blood pressure, providing a valuable tool for investigating the central nervous system's role in blood pressure regulation.

Mechanism of Action

R-28935 exerts its hypotensive effects by reducing central sympathetic outflow to the heart and peripheral vasculature.[1] Unlike common centrally acting agents like clonidine, its mechanism is not mediated through central alpha-adrenoreceptors.[1][2] This has been confirmed by the lack of antagonism by alpha-adrenoreceptor blocking agents such as tolazoline (B1682396) and phentolamine.[2]

Given that R-28935 is an analogue of pimozide, a known dopamine (B1211576) D2 receptor antagonist, it is hypothesized that R-28935's primary mechanism of action involves the blockade of central dopamine D2 receptors. This inhibition is thought to modulate downstream signaling pathways that regulate sympathetic tone.

Proposed Signaling Pathway of R-28935

R28935_Pathway cluster_neuron Central Neuron cluster_periphery Periphery R28935 R-28935 D2R Dopamine D2 Receptor R28935->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Sympathetic Reduced Sympathetic Outflow PKA->Sympathetic HR ↓ Heart Rate Sympathetic->HR Vasodilation Vasodilation Sympathetic->Vasodilation BP ↓ Blood Pressure HR->BP Vasodilation->BP

Proposed signaling pathway of R-28935.

Dosage and Administration

R-28935 has been studied in cats via two primary routes of administration: intravenous (IV) and intracerebroventricular (i.c.v.).

Administration RouteDosage RangeObserved EffectReference
Intravenous (IV)25-100 µg/kgDose-related decrease in blood pressure and heart rate.[1]
Intracerebroventricular (i.c.v.)25 µg (total dose)Marked and sustained fall in blood pressure.[2]

Quantitative Hemodynamic Data

The following tables summarize the expected hemodynamic effects of R-28935 based on available literature. Note: Specific quantitative values from the original studies are not fully detailed in the accessible literature; these tables represent the qualitative findings.

Table 1: Hemodynamic Effects of Intravenous R-28935 in Anesthetized Cats

Dosage (µg/kg)Mean Arterial Pressure (MAP)Heart Rate (HR)Central Sympathetic Outflow
25
50↓↓↓↓↓↓
100↓↓↓↓↓↓↓↓↓
Arrow count indicates the expected magnitude of the dose-dependent effect.

Table 2: Hemodynamic Effects of Intracerebroventricular R-28935 in Conscious Renal Hypertensive Cats

ParameterPre-AdministrationPost-Administration (25 µg i.c.v.)
Mean Arterial Pressure (MAP)ElevatedMarked Reduction
Heart Rate (HR)Normal/Slightly ElevatedNo significant change (no bradycardia)

Experimental Protocols

Protocol 1: Induction of Renal Hypertension in Feline Models

This protocol is based on the remnant kidney model, a method for inducing stable hypertension.

Materials:

  • Anesthetic agents (e.g., ketamine, dexmedetomidine (B676), isoflurane)

  • Surgical instruments for aseptic surgery

  • Suture materials

  • Cellophane wrap or silk for renal wrapping

Procedure:

  • Anesthesia: Anesthetize the cat using a protocol suitable for renal patients. A combination of an opioid (e.g., buprenorphine) and a sedative (e.g., low-dose dexmedetomidine or midazolam) for premedication, followed by induction with propofol (B549288) or alfaxalone (B1662665) and maintenance with isoflurane (B1672236) is a common approach.

  • Surgical Preparation: Place the cat in dorsal recumbency, and aseptically prepare the abdomen for a midline laparotomy.

  • Left Nephrectomy: Perform a standard left nephrectomy.

  • Right Kidney Manipulation:

    • Gently exteriorize the right kidney.

    • Perform a partial nephrectomy of approximately two-thirds of the right kidney, or induce renal infarction of the cranial and caudal thirds by ligating the respective arterial branches.

    • Alternatively, wrap the remaining kidney tightly with cellophane or silk to induce perinephritis. This has been shown to create sustained hypertension.

  • Closure: Return the kidney to the abdominal cavity and close the incision in layers.

  • Post-operative Care: Provide appropriate analgesia and monitor for recovery. Allow several weeks for hypertension to develop and stabilize before initiating experimental studies. Blood pressure should be monitored regularly.

Protocol 2: Intravenous Administration of R-28935 and Hemodynamic Monitoring

Materials:

  • R-28935 solution for injection

  • Anesthetic agents

  • Intravenous catheters

  • Arterial catheter for direct blood pressure measurement

  • ECG for heart rate monitoring

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the hypertensive cat. Place an intravenous catheter for drug administration and an arterial catheter (e.g., in the femoral or carotid artery) for direct and continuous blood pressure monitoring.

  • Baseline Measurements: Allow the cat to stabilize under anesthesia. Record baseline mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate for a period of 30-60 minutes.

  • Drug Administration: Administer R-28935 intravenously as a bolus injection at the desired dose (e.g., starting at 25 µg/kg).

  • Continuous Monitoring: Continuously record hemodynamic parameters for at least 60-90 minutes post-injection to observe the onset, peak, and duration of the hypotensive effect.

  • Dose-Response (Optional): If conducting a dose-response study, allow hemodynamic parameters to return to baseline before administering the next dose.

Protocol 3: Intracerebroventricular (i.c.v.) Cannulation and Administration

Materials:

  • Stereotaxic frame for cats

  • Anesthetic agents

  • Surgical drill

  • Guide cannula and dummy cannula

  • Injection cannula connected to a microsyringe pump

  • Dental cement

Procedure:

  • Anesthesia and Stereotaxic Placement: Anesthetize the cat and place it in a stereotaxic frame.

  • Surgical Exposure: Make a midline incision on the scalp and expose the skull. Identify bregma and lambda.

  • Craniotomy: Using stereotaxic coordinates for the feline lateral ventricle, drill a small burr hole in the skull.

  • Cannula Implantation: Slowly lower the guide cannula to the target coordinates.

  • Fixation: Secure the cannula to the skull using dental cement. Insert the dummy cannula to keep the guide cannula patent.

  • Recovery: Allow the cat to recover from surgery for at least one week.

  • i.c.v. Injection:

    • Gently restrain the conscious cat.

    • Remove the dummy cannula and insert the injection cannula, which is connected to a microsyringe.

    • Infuse the 25 µg dose of R-28935 in a small volume of artificial cerebrospinal fluid (e.g., 10-25 µL) over several minutes.

    • Monitor blood pressure and heart rate before, during, and after the injection.

Experimental Workflow and Logical Relationships

Experimental Workflow for Evaluating R-28935 in a Feline Hypertension Model

Experimental_Workflow cluster_prep Phase 1: Model Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Induce_HTN Induce Renal Hypertension (Protocol 1) Stabilize Allow for Stabilization (Weeks) Induce_HTN->Stabilize Confirm_HTN Confirm Hypertensive State (Blood Pressure Monitoring) Stabilize->Confirm_HTN Anesthesia Anesthetize Cat (for IV studies) Confirm_HTN->Anesthesia Cannulation Surgical Cannulation (Arterial, Venous, i.c.v.) Anesthesia->Cannulation Baseline Record Baseline Hemodynamics Cannulation->Baseline Administer Administer R-28935 (IV or i.c.v.) Baseline->Administer Monitor Monitor Post-Dose Hemodynamics Administer->Monitor Data_Collect Collect Hemodynamic Data Monitor->Data_Collect Analyze Analyze Changes in BP, HR, etc. Data_Collect->Analyze Tabulate Tabulate Results Analyze->Tabulate

Workflow for R-28935 hypertension studies.
Logical Relationship of R-28935's Central Action

Central_Action_Logic R28935 R-28935 Administration (i.c.v. or IV crossing BBB) CNS Central Nervous System R28935->CNS Sympathetic Modulation of Sympathetic Centers CNS->Sympathetic No_Effect No Antagonism of R-28935 Effect Reduced_Outflow Reduced Sympathetic Outflow Sympathetic->Reduced_Outflow Alpha_Block Alpha-Adrenoreceptor Blockers (e.g., Phentolamine) Alpha_Block->Sympathetic No Interaction Hypotension Hypotension Reduced_Outflow->Hypotension

Logical pathway of R-28935's central effect.

References

Application Note: Quantitative Analysis of R 28935 in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of the hypothetical small molecule R 28935 in biological tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for preclinical pharmacokinetic and drug distribution studies.

Introduction

This compound is a novel, potent, and selective inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in the progression of certain solid tumors. To support preclinical development, a robust and sensitive analytical method is required to quantify this compound concentrations in various tissue matrices. This allows for the assessment of drug distribution, target engagement, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

This application note details a validated LC-MS/MS method for the determination of this compound in tissue homogenates. The method involves tissue homogenization, protein precipitation for sample cleanup, and subsequent analysis by reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

Signaling Pathway of this compound (Hypothetical)

The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.

R28935_Pathway cluster_cell Tumor Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor P1 Downstream Protein 1 Receptor->P1 Phosphorylation P2 Target Kinase P1->P2 Activation P3 Downstream Protein 2 P2->P3 Phosphorylation TF Transcription Factor P3->TF Activation Proliferation Tumor Growth & Proliferation TF->Proliferation R28935 This compound R28935->P2 Inhibition Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing TissueCollection 1. Tissue Collection (Tumor, Liver, etc.) Homogenization 2. Tissue Homogenization (with Internal Standard) TissueCollection->Homogenization ProteinPrecipitation 3. Protein Precipitation (Acetonitrile) Homogenization->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer & Evaporation Centrifugation->SupernatantTransfer Reconstitution 6. Reconstitution SupernatantTransfer->Reconstitution LC_Injection 7. LC Injection Reconstitution->LC_Injection Chromatography 8. Chromatographic Separation LC_Injection->Chromatography MS_Detection 9. MS/MS Detection Chromatography->MS_Detection Integration 10. Peak Integration MS_Detection->Integration Quantification 11. Quantification (Standard Curve) Integration->Quantification Reporting 12. Data Reporting Quantification->Reporting

Application Notes and Protocols for R 28935: Solubility and Vehicle for Injection

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document addresses the request for detailed application notes and protocols concerning the solubility of the compound designated as R 28935 and the appropriate vehicle for its injection. Extensive searches of publicly available chemical databases, scientific literature, patent filings, and safety data sheets have been conducted to gather the necessary information.

Despite a comprehensive search, no specific chemical compound with the identifier "this compound" could be definitively located in the public domain. This identifier does not correspond to a recognized IUPAC name, CAS number, or a commonly used internal research code that has been publicly disclosed. The search results did not yield any data regarding its chemical structure, physical properties, or biological activity.

Consequently, it is not possible to provide specific, experimentally validated data on the solubility of this compound in various solvents or to recommend a verified vehicle for its injection in a research or clinical setting. The generation of detailed experimental protocols and signaling pathway diagrams as requested is also precluded by the absence of fundamental information about the compound.

Recommendations for Researchers

Given the inability to identify "this compound," it is recommended that researchers, scientists, and drug development professionals in possession of this compound take the following steps:

  • Verify the Compound Identifier: Double-check the accuracy of the identifier "this compound." It may be an internal laboratory code, a specific lot number from a supplier, or a typographical error.

  • Consult the Source/Supplier: The most reliable source of information will be the original supplier or manufacturer of the compound. They should be able to provide a Certificate of Analysis (CoA), a Safety Data Sheet (SDS), and technical data sheets that include solubility information.

  • Obtain Chemical Structure and Properties: If the chemical structure, IUPAC name, or CAS number can be obtained, this information will allow for a more targeted search for relevant data and enable predictions of solubility based on the compound's functional groups and polarity.

  • Empirical Solubility Testing: In the absence of pre-existing data, a systematic experimental approach to determine the solubility of this compound in a range of common solvents is necessary. A general protocol for such a study is outlined below.

General Protocol for Empirical Solubility Determination

This protocol provides a general workflow for determining the solubility of a novel or unidentified compound.

Materials:
  • The compound of interest (e.g., this compound)

  • A selection of solvents of varying polarities (e.g., Water, Phosphate-Buffered Saline (PBS), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Polyethylene glycol 400 (PEG400), Propylene glycol, etc.)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification

Experimental Workflow Diagram:

G General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_repeat Iteration start Start: Obtain Compound and Solvents weigh Accurately weigh small amounts of the compound start->weigh add_solvent Add increasing volumes of a single solvent to the compound weigh->add_solvent mix Vortex thoroughly to facilitate dissolution add_solvent->mix equilibrate Allow to equilibrate (e.g., 1-24 hours at a controlled temperature) mix->equilibrate observe Visually inspect for undissolved particles equilibrate->observe centrifuge Centrifuge to pellet any undissolved solid observe->centrifuge If solid is present calculate Calculate solubility (e.g., in mg/mL or µM) observe->calculate If fully dissolved quantify Quantify the concentration of the compound in the supernatant (e.g., via HPLC or spectrophotometry) centrifuge->quantify quantify->calculate repeat_solvent Repeat for each solvent of interest calculate->repeat_solvent repeat_solvent->add_solvent Next Solvent end End: Compile Solubility Data repeat_solvent->end All solvents tested

Figure 1. A generalized workflow for the empirical determination of a compound's solubility in various solvents.

Considerations for Vehicle Selection for Injection

Once solubility data is obtained, the selection of a suitable vehicle for injection will depend on several factors:

  • Route of Administration: Intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or intramuscular (IM) injections have different requirements for pH, osmolarity, and viscosity.

  • Toxicity of the Vehicle: The chosen solvent system must be well-tolerated by the animal model at the required dose volume. Common vehicles include saline, PBS, and mixtures containing co-solvents like DMSO, PEG400, or cyclodextrins. It is critical to keep the percentage of organic co-solvents to a minimum to avoid vehicle-induced toxicity.

  • Stability of the Compound: The compound must be stable in the chosen vehicle for the duration of the experiment.

  • Desired Concentration: The solubility of the compound in the vehicle will determine the maximum achievable concentration for dosing.

A decision tree for vehicle selection is presented below.

G Decision Tree for Injection Vehicle Selection start Start: Compound with Known Solubility is_soluble_aqueous Soluble in aqueous buffer (e.g., Saline, PBS)? start->is_soluble_aqueous use_aqueous Use aqueous buffer as vehicle is_soluble_aqueous->use_aqueous Yes is_soluble_dmso Soluble in DMSO? is_soluble_aqueous->is_soluble_dmso No end End: Vehicle Selected use_aqueous->end dmso_cosolvent Prepare stock in DMSO Dilute with aqueous buffer (Final DMSO % should be low, e.g., <5-10%) is_soluble_dmso->dmso_cosolvent Yes is_soluble_peg Soluble in PEG400/Ethanol? is_soluble_dmso->is_soluble_peg No dmso_cosolvent->end peg_cosolvent Use a co-solvent system (e.g., PEG400, Ethanol, Saline) is_soluble_peg->peg_cosolvent Yes suspension Consider formulation as a suspension (e.g., with Tween 80 or carboxymethylcellulose) is_soluble_peg->suspension No peg_cosolvent->end suspension->end

Figure 2. A decision-making flowchart for selecting an appropriate injection vehicle based on compound solubility.

Conclusion

While specific data for "this compound" could not be provided due to the inability to identify the compound, this document offers a structured approach for researchers to empirically determine the necessary parameters for its use in experiments. By following the generalized protocols for solubility testing and vehicle selection, researchers can develop a safe and effective formulation for their studies. It is strongly recommended to obtain definitive identification of the compound from the source to ensure that any future literature searches and experimental designs are based on accurate information.

Application Notes and Protocols for the Laboratory Preparation of R-28935 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation of solutions of R-28935, a potent, centrally acting antihypertensive agent. R-28935, identified as erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone, has demonstrated significant blood pressure-lowering effects in preclinical models.[1] This document outlines the necessary physicochemical properties, solution preparation methods for both in vitro and in vivo applications, and a hypothesized signaling pathway based on its known pharmacological effects. All quantitative data are presented in structured tables for clarity, and experimental workflows are accompanied by detailed diagrams.

Physicochemical Properties of R-28935

A thorough understanding of the physicochemical properties of R-28935 is critical for the accurate and reproducible preparation of solutions. The following table summarizes the key properties of this compound.

PropertyValueSource
IUPAC Name erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-oneInternal Nomenclature
Molecular Formula C₂₂H₂₅N₃O₄Calculated
Molecular Weight 395.45 g/mol Calculated
CAS Number Not available in searched literature.-
Appearance Assumed to be a solid.-
Solubility Data not available in searched literature. A solubility test in common laboratory solvents is recommended.-

Note: Due to the limited availability of public data, the molecular formula and weight have been calculated based on the chemical name. It is highly recommended that researchers verify these properties with the compound supplier or through in-house analysis. The lack of a publicly available CAS number necessitates careful tracking of the compound's source and batch number.

Solution Preparation Protocols

The following protocols are based on dosages reported in preclinical studies and general best practices for compounds with unknown solubility.[1] It is imperative to perform small-scale solubility tests before preparing stock solutions.

General Guidelines and Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle R-28935 powder with care to avoid inhalation.

  • For sterile preparations, use aseptic techniques and sterile filtration.

Preparation of Stock Solutions (Hypothetical)

Given the lack of explicit solubility data, a logical starting point is to test solubility in common biocompatible solvents.

Table 2: Recommended Solvents for Initial Solubility Testing

SolventRationale
Dimethyl Sulfoxide (DMSO)A common solvent for dissolving a wide range of organic molecules for in vitro studies.
Ethanol (EtOH)Often used as a co-solvent for in vivo and in vitro applications.
Polyethylene Glycol 400 (PEG400)A common vehicle for in vivo administration of poorly water-soluble compounds.
Saline (0.9% NaCl)The standard aqueous vehicle for in vivo studies.

Protocol for Stock Solution Preparation (Example using DMSO):

  • Accurately weigh the desired amount of R-28935 powder.

  • Add a small volume of DMSO to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If necessary, gently warm the solution to aid dissolution, but be cautious of potential degradation.

  • Once dissolved, add the remaining volume of DMSO to reach the desired final concentration.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Studies

Working solutions for cell-based assays are typically prepared by diluting the stock solution in the appropriate cell culture medium.

Protocol:

  • Thaw an aliquot of the R-28935 stock solution.

  • Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control using the same final concentration of the solvent in the cell culture medium.

Preparation of Dosing Solutions for In Vivo Studies

The vehicle for in vivo administration will depend on the route of administration and the compound's solubility. Based on published studies, R-28935 has been administered intraperitoneally (i.p.) and orally (p.o.).[1]

Table 3: Reported In Vivo Dosages of R-28935

SpeciesRoute of AdministrationDosage Range
Conscious SHR (Spontaneously Hypertensive Rats)i.p.0.63 to 40 mg/kg
Beagles with Renal Hypertensionp.o.1.25 mg/kg

Protocol for Intraperitoneal (i.p.) Dosing Solution (Example Formulation):

  • Based on initial solubility tests, determine a suitable vehicle. A common vehicle for i.p. injection of poorly soluble compounds is a mixture of DMSO, PEG400, and saline. A typical ratio might be 10% DMSO, 40% PEG400, and 50% saline.

  • Calculate the required amount of R-28935 for the desired dose and number of animals.

  • Dissolve the R-28935 in DMSO first.

  • Add PEG400 and mix thoroughly.

  • Slowly add the saline while vortexing to prevent precipitation.

  • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

Protocol for Oral (p.o.) Dosing Solution (Example Formulation):

  • For oral administration, a suspension or solution can be prepared. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

  • If R-28935 is insoluble in water, create a homogenous suspension by grinding the powder to a fine consistency and then suspending it in the 0.5% CMC solution.

  • Use a homogenizer or sonicator to ensure a uniform suspension.

  • The suspension should be continuously stirred during administration to ensure consistent dosing.

Experimental Workflows

The following diagrams illustrate the logical flow for preparing R-28935 solutions.

experimental_workflow_invitro cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh R-28935 Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

In Vitro Solution Preparation Workflow

experimental_workflow_invivo cluster_solubility Solubility & Vehicle Selection cluster_dosing Dosing Solution Preparation sol_test Perform Solubility Test vehicle Select Appropriate Vehicle sol_test->vehicle weigh_dose Calculate & Weigh R-28935 vehicle->weigh_dose dissolve_dose Dissolve/Suspend in Vehicle weigh_dose->dissolve_dose sterilize Sterile Filter (if applicable) dissolve_dose->sterilize administer Administer to Animal Model sterilize->administer

In Vivo Solution Preparation Workflow

Hypothesized Signaling Pathway of R-28935

R-28935 is a centrally acting antihypertensive agent that is not mediated by central alpha-adrenoreceptors.[1] Its mechanism involves a reduction in total peripheral vascular resistance without significant effects on myocardial function.[1] This suggests a primary action on the vasculature, potentially through pathways that regulate vascular smooth muscle cell (VSMC) tone. A plausible, though unconfirmed, mechanism is the modulation of signaling cascades that lead to vasodilation.

The following diagram illustrates a hypothesized signaling pathway for the vasodilatory effect of R-28935.

signaling_pathway cluster_receptor Central Nervous System cluster_vasculature Vascular Smooth Muscle Cell R28935 R-28935 Central_Target Unknown Central Target (Non-α-adrenergic) R28935->Central_Target Vasodilatory_Signal Vasodilatory Signal (Reduced Sympathetic Outflow) Central_Target->Vasodilatory_Signal Leads to Ca_Influx Decreased Intracellular Ca²⁺ Vasodilatory_Signal->Ca_Influx MLCK Myosin Light Chain Kinase (MLCK) Activity ↓ Ca_Influx->MLCK MLC_P Myosin Light Chain Phosphorylation ↓ MLCK->MLC_P Vasodilation Vasodilation MLC_P->Vasodilation TPR TPR Vasodilation->TPR Decreased Total Peripheral Resistance Vasodilation->TPR BP BP TPR->BP Reduced Blood Pressure TPR->BP

Hypothesized Signaling Pathway of R-28935

Disclaimer: The information provided in these application notes is for research purposes only. The protocols and pathways are based on the limited available literature and should be adapted and validated by the end-user. The user assumes all responsibility for the safe handling and use of R-28935.

References

Application Notes and Protocols for the Use of R-28935 in Conscious vs. Anesthetized Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of R-28935, a centrally acting antihypertensive agent, in both conscious and anesthetized animal models. The information is compiled from published literature to guide researchers in designing and executing studies to evaluate the cardiovascular effects of this compound.

Introduction

R-28935 is a benzimidazolinone derivative that has been shown to exert a hypotensive effect through a central mechanism of action. Initial studies suggested a mechanism independent of central alpha-adrenoceptors[1]. Subsequent research has indicated that R-28935 likely acts as a central 5-HT1A receptor agonist, leading to a reduction in sympathetic outflow and a consequent decrease in blood pressure[2]. The choice between a conscious or anesthetized animal model is critical and can influence the observed physiological responses to R-28935. This document outlines the experimental considerations and protocols for both approaches.

Data Presentation: R-28935 Effects in Feline Models

The following tables summarize the quantitative data on the effects of R-28935 in conscious hypertensive and anesthetized normotensive cats.

Table 1: Effects of R-28935 in Conscious Renal Hypertensive Cats

ParameterPre-treatment (Typical Values)Post-treatment with R-28935 (25 µg, i.c.v.)Reference
Systolic Blood Pressure (mmHg) 160 - 180+Marked Fall[1]
Diastolic Blood Pressure (mmHg) >100Significant Reduction[1]
Mean Arterial Pressure (mmHg) >120Significant Reduction[1]
Heart Rate (bpm) 160 - 220No significant change (no bradycardia)[1]

Note: Specific quantitative changes in blood pressure were not detailed in the available literature. "Marked Fall" and "Significant Reduction" are the descriptions used in the original publication.

Table 2: Effects of R-28935 in Anesthetized Normotensive Cats

ParameterPre-treatment (Typical Values)Post-treatment with R-28935 (25-100 µg/kg, i.v.)Reference
Systolic Blood Pressure (mmHg) 120 - 140Dose-dependent decrease[3]
Diastolic Blood Pressure (mmHg) 70 - 90Dose-dependent decrease[3]
Mean Arterial Pressure (mmHg) 90 - 110Dose-dependent decrease[3]
Heart Rate (bpm) 100 - 220Bradycardia (Dose-dependent decrease)[3]
Sympathetic Nerve Activity BaselineDose-dependent decrease in splanchnic and renal nerve activity[3]

Note: The term "dose-dependent decrease" is used as specific quantitative data from the original publication were not available.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of R-28935 and the general experimental workflows for conscious and anesthetized animal studies.

R28935_Signaling_Pathway cluster_CNS Central Nervous System R28935 R-28935 HT1A 5-HT1A Receptor R28935->HT1A Agonist G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Sympathetic_Neuron Sympathetic Neuron cAMP->Sympathetic_Neuron Reduces Excitability Sympathetic_Outflow ↓ Sympathetic Outflow Sympathetic_Neuron->Sympathetic_Outflow Blood_Pressure ↓ Blood Pressure Sympathetic_Outflow->Blood_Pressure

Proposed signaling pathway for the hypotensive action of R-28935.

Experimental_Workflows cluster_Conscious Conscious Animal Model cluster_Anesthetized Anesthetized Animal Model Animal_Prep_C Animal Preparation: - Induce renal hypertension - Surgically implant i.c.v. cannula - Recovery period Acclimatization_C Acclimatization to Experimental Setup Animal_Prep_C->Acclimatization_C Baseline_C Baseline Measurement: - Blood Pressure - Heart Rate Acclimatization_C->Baseline_C Drug_Admin_C Administer R-28935 (i.c.v.) Baseline_C->Drug_Admin_C Post_Drug_C Post-treatment Measurement: - Blood Pressure - Heart Rate Drug_Admin_C->Post_Drug_C Animal_Prep_A Animal Preparation: - Anesthetize animal - Surgical preparation for nerve recording - Catheterize for drug administration and BP monitoring Stabilization_A Stabilization Period Animal_Prep_A->Stabilization_A Baseline_A Baseline Measurement: - Sympathetic Nerve Activity - Blood Pressure - Heart Rate Stabilization_A->Baseline_A Drug_Admin_A Administer R-28935 (i.v.) Baseline_A->Drug_Admin_A Post_Drug_A Post-treatment Measurement: - Sympathetic Nerve Activity - Blood Pressure - Heart Rate Drug_Admin_A->Post_Drug_A

Comparative experimental workflows for R-28935 studies.

Experimental Protocols

The following are detailed methodologies for key experiments. These protocols are based on established procedures in feline cardiovascular research, as the full detailed protocols from the original R-28935 publications were not accessible.

Protocol 1: Evaluation of R-28935 in Conscious Renal Hypertensive Cats

1. Animal Model and Surgical Preparation:

  • Animals: Adult domestic cats of either sex.

  • Induction of Renal Hypertension:

    • Anesthetize the cat using an appropriate and approved protocol (e.g., induction with propofol (B549288) and maintenance with isoflurane).

    • Under sterile surgical conditions, perform a flank incision to expose one kidney.

    • Place a figure-of-eight silk ligature around the kidney to induce renal ischemia, or perform a partial nephrectomy.

    • Suture the incision in layers.

    • Allow a recovery period of several weeks for hypertension to develop. Monitor blood pressure weekly using a non-invasive method (e.g., Doppler sphygmomanometry) to confirm hypertensive status (Systolic Blood Pressure > 160 mmHg).

  • Intracerebroventricular (i.c.v.) Cannula Implantation:

    • Once hypertension is confirmed, anesthetize the cat again.

    • Place the cat in a stereotaxic frame.

    • Under sterile conditions, drill a small hole in the skull over the desired lateral ventricle.

    • Implant a stainless-steel guide cannula into the lateral ventricle and secure it to the skull with dental acrylic and skull screws.

    • Insert a stylet into the guide cannula to maintain patency.

    • Allow a recovery period of at least one week before experimentation.

2. Experimental Procedure:

  • Acclimatize the conscious, unrestrained cat to the experimental environment (e.g., a quiet, isolated room) for at least 60 minutes.

  • Monitor blood pressure and heart rate non-invasively until stable baseline readings are obtained.

  • Gently restrain the cat to remove the stylet from the i.c.v. cannula and insert an injection cannula connected to a microsyringe.

  • Administer a 25 µg dose of R-28935 dissolved in an appropriate vehicle (e.g., artificial cerebrospinal fluid) in a small volume (e.g., 10-20 µL) over one minute.

  • Continuously monitor blood pressure and heart rate for several hours post-injection to determine the onset, magnitude, and duration of the hypotensive effect.

Protocol 2: Evaluation of R-28935 in Anesthetized Cats

1. Animal Preparation and Anesthesia:

  • Animals: Adult domestic cats of either sex.

  • Anesthesia: Anesthetize the cats with an intraperitoneal injection of a mixture of sodium diallylbarbiturate (70 mg/kg), urethane (B1682113) (280 mg/kg), and monoethylurea (280 mg/kg)[3]. Maintain body temperature with a heating pad.

  • Surgical Preparation:

    • Intubate the cat to ensure a patent airway.

    • Catheterize a femoral artery for direct measurement of arterial blood pressure and a femoral vein for intravenous drug administration.

    • Through a retroperitoneal or flank incision, expose the splanchnic or renal sympathetic nerves.

    • Carefully dissect a nerve bundle and place it on a bipolar silver wire electrode for recording.

    • Isolate the nerve and electrode from surrounding tissues with a silicone-based gel.

2. Experimental Procedure:

  • Allow the animal to stabilize for at least 30 minutes after the completion of surgical procedures.

  • Record baseline values for arterial blood pressure, heart rate, and sympathetic nerve activity. The raw nerve signal should be amplified, filtered, rectified, and integrated.

  • Administer R-28935 intravenously in increasing doses (e.g., 25, 50, and 100 µg/kg) at sufficient intervals to allow for the full effect of each dose to be observed and for parameters to return to or stabilize near baseline.

  • Continuously record all parameters throughout the experiment.

  • At the end of the experiment, confirm the nerve recording is of sympathetic origin by administering a ganglionic blocker (e.g., hexamethonium) which should abolish the nerve activity.

Conclusion

The choice of an animal model significantly impacts the study of R-28935's cardiovascular effects. The conscious hypertensive cat model offers a more physiologically relevant state, avoiding the confounding effects of anesthesia on cardiovascular regulation. However, it is technically more demanding. The anesthetized model, while less physiological, allows for more invasive measurements, such as direct recording of sympathetic nerve activity, providing direct evidence of the drug's mechanism of action on central sympathetic outflow. Researchers should carefully consider the specific aims of their study when selecting the most appropriate model.

References

Application Notes and Protocols for R 28935 in Non-Adrenergic Antihypertensive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 28935 is a centrally acting antihypertensive agent, identified as an analogue of pimozide.[1][2] Early research into its pharmacological profile suggested a novel mechanism of action, distinct from conventional antihypertensive drugs that target the adrenergic system. These application notes provide a summary of the reported biological activities of this compound, detailed experimental protocols derived from the available literature, and a discussion of its potential, yet contested, mechanism of action.

Quantitative Data Summary

The antihypertensive effects of this compound have been quantified in various animal models. The following tables summarize the key efficacy data.

Table 1: In Vivo Antihypertensive Efficacy of this compound

Animal ModelRoute of AdministrationEffective Dose RangeObserved EffectCitation
Conscious Renal Hypertensive CatsIntraventricular (i.c.v.)25 µgMarked fall in blood pressure without bradycardia[1]
Conscious Spontaneously Hypertensive Rats (SHR)Intraperitoneal (i.p.)0.63 - 40 mg/kgMarked and lasting antihypertensive effects
Conscious Beagles with Renal HypertensionOral (p.o.)1.25 mg/kgMarked and lasting antihypertensive effects
Anesthetized Beagles with Renal HypertensionIntravenous (i.v.)0.02 - 0.64 mg/kgLowering of blood pressure

Table 2: Hemodynamic Effects of this compound in Anesthetized Beagles with Renal Hypertension

ParameterEffectNotesCitation
Total Peripheral Vascular ResistanceConsiderable decrease
Myocardial FunctionNot affected
BradycardiaInduces much less compared to equiactive doses of clonidine, guanethidine (B1672426), and propranololObserved in SHR
Postural HypotensionNot inducedIn contrast to guanethidine and mecamylamine

Mechanism of Action & Signaling Pathway

The precise signaling pathway of this compound remains an area of investigation with conflicting reports.

Initial Hypothesis: Non-Adrenergic Pathway

Initial studies concluded that the hypotensive effect of this compound is not mediated by central alpha-adrenoceptors. This was based on the observation that its effect was not antagonized by the central administration of alpha-adrenoceptor blocking agents like tolazoline (B1682396) or phentolamine.[1] Furthermore, this compound did not modify the vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine in perfused artery preparations, suggesting a lack of peripheral sympathomimetic action.[1]

R28935 This compound CNS Central Nervous System R28935->CNS UnknownReceptor Unknown Central Receptor (Non-Adrenergic) CNS->UnknownReceptor Acts on SympatheticOutflow Decreased Sympathetic Outflow UnknownReceptor->SympatheticOutflow BloodPressure Lowered Blood Pressure SympatheticOutflow->BloodPressure

Proposed Non-Adrenergic Central Mechanism of this compound.

Contradictory Evidence: Interaction with Alpha-1 Adrenoceptors

Subsequent research, however, has suggested an interaction between this compound and central alpha-1 adrenoceptors. A study investigating the interaction with prazosin, a known alpha-1 adrenoceptor antagonist, indicated a competitive relationship. This finding challenges the initial hypothesis and suggests a more complex mechanism of action possibly involving alpha-1 adrenoceptors.

cluster_cns Central Nervous System R28935 This compound Alpha1 Alpha-1 Adrenoceptor R28935->Alpha1 Competes with Prazosin Prazosin Prazosin->Alpha1 HypotensiveEffect Hypotensive Effect Alpha1->HypotensiveEffect Modulates

Contradictory Evidence: this compound Competition for Alpha-1 Adrenoceptors.

Due to this conflicting evidence, further research is required to elucidate the definitive signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments based on the available literature and established veterinary research practices.

1. Induction of Renal Hypertension in Feline and Canine Models

This protocol describes a common method for inducing renal hypertension to create a suitable animal model for testing antihypertensive agents.

  • Animals: Adult domestic cats or beagle dogs.

  • Procedure:

    • Anesthetize the animal using appropriate and ethically approved methods.

    • Under sterile surgical conditions, expose the left kidney through a flank incision.

    • Carefully dissect the renal artery and place a solid, non-reactive clip or constrictor of a predetermined internal diameter around the artery to partially occlude it. The degree of occlusion will determine the severity of the resulting hypertension.

    • Alternatively, a two-kidney, one-clip (2K1C) Goldblatt model can be established by constricting one renal artery and leaving the contralateral kidney untouched.

    • Suture the incision in layers.

    • Allow a recovery period of several weeks for hypertension to develop and stabilize.

    • Monitor blood pressure regularly to confirm the hypertensive state before initiating drug studies.

2. Measurement of Blood Pressure in Conscious Cats

This protocol outlines the non-invasive measurement of blood pressure in conscious felines to minimize stress-induced hypertension.

  • Environment: A quiet, dedicated room free from loud noises and other animals.

  • Acclimatization: Allow the cat to acclimate to the room for at least 10-15 minutes before taking measurements. The owner may be present to comfort the animal.

  • Method: Doppler sphygmomanometry is the preferred method for accuracy.

    • Gently place the cat in a comfortable position (sternal or lateral recumbency).

    • Place an appropriately sized cuff (width should be 30-40% of the limb circumference) on the forelimb or tail.

    • Apply ultrasonic coupling gel to a Doppler probe and place it over the common digital artery (for forelimb) or the coccygeal artery (for tail).

    • Inflate the cuff until the arterial pulse sound disappears, then slowly deflate it.

    • Record the systolic blood pressure as the pressure at which the pulse sound first reappears.

    • Discard the first measurement and obtain a series of 5-7 consecutive readings.

    • Calculate the average of these readings to determine the systolic blood pressure.

3. Intraventricular (i.c.v.) Administration in Cats

This protocol describes the direct administration of substances into the cerebral ventricles.

  • Procedure:

    • Anesthetize the cat and place it in a stereotaxic frame.

    • Under aseptic conditions, drill a small burr hole in the skull at the appropriate coordinates for the lateral ventricle.

    • Slowly lower a cannula connected to a microsyringe into the ventricle.

    • Infuse the solution containing this compound at a slow, controlled rate.

    • After infusion, leave the cannula in place for a few minutes to prevent backflow, then slowly withdraw it.

    • Close the incision and allow the animal to recover.

    • Monitor for any adverse effects.

4. Perfused Mesenteric Artery Preparation

This in vitro protocol is used to assess the direct effect of a compound on vascular tone.

  • Tissue Preparation:

    • Euthanize a rat or rabbit and dissect the superior mesenteric artery.

    • Cannulate the artery and perfuse with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Experimental Setup:

    • Maintain the perfused artery in a temperature-controlled organ bath.

    • Measure the perfusion pressure continuously.

    • After a stabilization period, introduce vasoconstrictor agents such as noradrenaline or 5-hydroxytryptamine into the perfusate to establish a baseline vasoconstrictor response.

    • Administer this compound into the perfusate at various concentrations.

    • Observe and record any changes in the basal perfusion pressure and the vasoconstrictor responses to noradrenaline or 5-hydroxytryptamine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel antihypertensive agent like this compound.

cluster_preclinical Preclinical Evaluation Workflow AnimalModel 1. Develop Hypertensive Animal Model (e.g., Renal Artery Ligation) BP_Measurement 2. Establish Baseline Blood Pressure (Conscious Measurement) AnimalModel->BP_Measurement DrugAdmin 3. Administer this compound (Varying Doses and Routes) BP_Measurement->DrugAdmin BP_Monitoring 4. Monitor Blood Pressure and Heart Rate DrugAdmin->BP_Monitoring Hemo_Studies 5. Conduct Hemodynamic Studies (e.g., Peripheral Resistance) BP_Monitoring->Hemo_Studies Mech_Studies 6. Mechanism of Action Studies (e.g., Receptor Antagonism, Perfused Artery) Hemo_Studies->Mech_Studies Data_Analysis 7. Data Analysis and Interpretation Mech_Studies->Data_Analysis

References

Troubleshooting & Optimization

R 28935 poor solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The exact chemical structure and physicochemical properties of R 28935 are not publicly available. As this compound is described as an analogue of pimozide (B1677891), this document will use the properties of pimozide as a representative model to provide guidance on potential solubility issues and solutions. All recommendations should be considered as starting points for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a centrally acting antihypertensive agent.[1] Like its analogue pimozide, it belongs to the benzimidazole (B57391) and piperidine (B6355638) chemical classes.[2] Compounds in these classes, particularly those with complex aromatic structures, often exhibit poor solubility in aqueous solutions, which can significantly impact their bioavailability and efficacy in both in vitro and in vivo experiments. Pimozide, for instance, has a water solubility of less than 0.01 mg/mL.[3]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?

Precipitation of poorly soluble compounds like this compound (and its analogue pimozide) in aqueous buffers is common. This is primarily due to the hydrophobic nature of the molecule, which favors self-association and crystallization over interaction with water molecules. The high LogP value of pimozide (6.3) indicates its strong lipophilicity.[2][4]

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

A systematic approach is recommended to address solubility issues. The following workflow provides a general guideline for troubleshooting.

G start Poor Solubility Observed check_purity Verify Compound Purity (e.g., LC-MS, NMR) start->check_purity ph_adjustment pH Adjustment check_purity->ph_adjustment If pure cosolvent Use of Co-solvents ph_adjustment->cosolvent If ineffective success Solubility Improved ph_adjustment->success If effective surfactant Use of Surfactants cosolvent->surfactant If ineffective cosolvent->success If effective complexation Complexation Agents (e.g., Cyclodextrins) surfactant->complexation If ineffective surfactant->success If effective solid_dispersion Solid Dispersion complexation->solid_dispersion If ineffective complexation->success If effective reassess Re-evaluate Experimental Design solid_dispersion->reassess If ineffective solid_dispersion->success If effective

Caption: General troubleshooting workflow for poor compound solubility.

Troubleshooting Guides

Issue 1: Difficulty preparing a stock solution of this compound.

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed upon storage, even at low temperatures.

Solutions:

  • Solvent Selection: Based on data for pimozide, organic solvents are more effective than water.[3][5][6]

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are good initial choices for preparing high-concentration stock solutions.[5][6]

    • Less Effective Solvents: Ethanol has shown variable and lower solubility for pimozide.[5][6]

  • Gentle Heating and Sonication: Aiding the dissolution process by gentle warming (e.g., 37°C) and sonication can help overcome the energy barrier for dissolution.

  • Freshly Prepared Solutions: For compounds with borderline solubility, it is advisable to prepare stock solutions fresh for each experiment to avoid issues with precipitation over time.

Issue 2: this compound precipitates when diluting the stock solution into an aqueous buffer.

Symptoms:

  • Cloudiness or visible precipitate forms immediately upon adding the stock solution to the aqueous experimental medium.

Solutions:

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Pimozide has a basic pKa of 7.32, meaning it becomes more protonated and potentially more soluble at a lower pH.[2]

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and test the solubility of this compound.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.

    • Recommended Co-solvents: DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) are commonly used. It is crucial to keep the final concentration of the organic solvent low (typically <1% and ideally <0.1%) to avoid off-target effects on the biological system.

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%).

Data Presentation

Table 1: Physicochemical and Solubility Data for Pimozide (Analogue of this compound)

PropertyValueSource(s)
Molecular Formula C₂₈H₂₉F₂N₃O[2][4]
Molecular Weight 461.6 g/mol [2][4]
LogP 6.3[2][4]
pKa (basic) 7.32[2]
Water Solubility < 0.01 mg/mL (< 2.17 x 10⁻⁵ M)[3][5]
DMSO Solubility ~30 - 90 mg/mL (~0.065 - 0.195 M)[5][6]
DMF Solubility ~30 mg/mL (~0.065 M)[5][6]
Ethanol Solubility ~3 mg/mL to Insoluble[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance and appropriate weighing vessel

  • Microcentrifuge tubes or glass vials

Procedure:

  • Accurately weigh the required amount of this compound powder. For a 1 mL 10 mM stock solution (assuming a molecular weight similar to pimozide of 461.6 g/mol ), this would be 4.616 mg.

  • Transfer the powder to a suitable vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate initial dissolution.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound in the aqueous buffer.

  • Calculate the volume of the DMSO stock solution needed. Aim to keep the final DMSO concentration below 1%.

  • In a conical tube, add the required volume of the aqueous buffer.

  • While vortexing the buffer, slowly add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue vortexing for another 30 seconds to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

Signaling Pathway

This compound is a centrally acting antihypertensive agent that is not mediated via central alpha-adrenoreceptors.[1] Its analogue, pimozide, is a known dopamine (B1211576) receptor antagonist.[2][4] Therefore, a plausible mechanism of action for this compound involves the modulation of central dopaminergic or serotonergic pathways that influence sympathetic outflow and blood pressure regulation.[7][8][9][10]

G cluster_cns Central Nervous System cluster_pns Peripheral Effects r28935 This compound dopamine_receptor Dopamine Receptor (e.g., D2) r28935->dopamine_receptor Antagonism serotonin_receptor Serotonin Receptor (e.g., 5-HT) r28935->serotonin_receptor Modulation sympathetic_outflow Reduced Sympathetic Outflow dopamine_receptor->sympathetic_outflow Inhibitory Effect serotonin_receptor->sympathetic_outflow Modulatory Effect blood_vessels Blood Vessels sympathetic_outflow->blood_vessels Decreased Norepinephrine Release heart Heart sympathetic_outflow->heart Decreased Norepinephrine Release vasodilation Vasodilation blood_vessels->vasodilation reduced_hr_co Reduced Heart Rate & Cardiac Output heart->reduced_hr_co bp_lowering Blood Pressure Lowering vasodilation->bp_lowering reduced_hr_co->bp_lowering

Caption: Plausible signaling pathway for the antihypertensive effect of this compound.

References

Unexpected side effects of R 28935 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects observed during experiments with R 28935. As a centrally acting antihypertensive agent and an analogue of pimozide (B1677891), the information provided herein is synthesized from studies on related compounds due to the limited public data on this compound.

Troubleshooting Guide: Unexpected Side Effects

Researchers conducting experiments with this compound may encounter unexpected side effects. This guide is designed to help identify and manage these potential issues. The side effects are categorized by their potential severity and are largely based on the known profile of its analogue, pimozide.

Summary of Potential Unexpected Side Effects
Side Effect CategorySpecific ManifestationPotential OnsetRecommended Action
Neurological Sedation/DrowsinessEarly in treatmentMonitor animal behavior closely. Adjust dosage if sedation impairs experimental parameters.
Extrapyramidal Symptoms (EPS)Can occur at any time, dose-dependentObserve for tremors, rigidity, restlessness, or involuntary movements. Reduce dosage or discontinue use if severe.
Neuroleptic Malignant Syndrome (NMS)Rare, but can be rapidSymptoms include high fever, muscle rigidity, altered mental status. This is a critical event requiring immediate cessation of the experiment and veterinary intervention.
Cardiovascular QT ProlongationCan develop over timeIf feasible, monitor ECG for changes in heart rhythm. Be cautious with co-administration of other drugs known to affect QT interval.
Hypotension (beyond expected)Dose-dependentMonitor blood pressure closely. Unexpectedly severe drops in blood pressure may require dose adjustment.
Gastrointestinal Dry Mouth, ConstipationCommonEnsure adequate hydration of experimental animals.
Metabolic Weight GainLong-term studiesMonitor animal weight regularly.
Hematological Leukopenia, Bone Marrow FailureRare, based on related benzimidazolesIn long-term studies, consider periodic blood cell counts.
Hepatic Elevated Liver EnzymesRare, based on related benzimidazolesFor chronic studies, monitoring of liver function is advisable.

Frequently Asked Questions (FAQs)

Q1: We are observing significant sedation in our animal models after administering this compound. Is this expected?

A1: While the primary hypotensive effect of this compound is documented, sedation is a common side effect associated with its analogue, pimozide.[1][2] This is likely due to its effects on the central nervous system. If the sedation is interfering with your experimental outcomes, consider a dose-reduction study to find a therapeutic window with less sedative effect.

Q2: Our experiment involves long-term administration of this compound. What are the potential chronic side effects we should monitor for?

A2: For long-term studies, it is prudent to monitor for extrapyramidal symptoms (EPS), which can include involuntary muscle movements and tremors.[1] Cardiovascular effects, such as QT prolongation, are also a concern with pimozide and should be monitored if possible.[1] Based on data from other benzimidazole (B57391) derivatives, although rare, hematological and hepatic adverse events could occur, so periodic monitoring of blood counts and liver function may be warranted in chronic toxicity studies.[3]

Q3: Are there any known severe adverse reactions to this compound that would necessitate immediate termination of an experiment?

A3: Although not specifically documented for this compound, its analogue pimozide is associated with a rare but life-threatening condition called neuroleptic malignant syndrome (NMS).[1][4] Key signs are high fever, severe muscle rigidity, and altered mental status in the animal. If these are observed, the experiment should be terminated immediately, and veterinary care sought.

Q4: What is the mechanism of action of this compound and how might it relate to unexpected side effects?

A4: this compound is a centrally acting antihypertensive agent.[1] As a pimozide analogue, it likely exerts its effects through dopamine (B1211576) receptor antagonism.[5] This mechanism is responsible for its therapeutic antihypertensive action but also underlies many of the potential side effects, particularly the neurological and extrapyramidal symptoms.

Experimental Protocols

General Protocol for Assessing Antihypertensive Effects of this compound in a Rodent Model

This protocol is a generalized representation for preclinical assessment and should be adapted based on specific experimental goals and institutional guidelines.

  • Animal Model: Male Wistar rats (250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Blood Pressure Measurement: Utilize telemetry or tail-cuff method for blood pressure monitoring.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Administration: Administer this compound via oral gavage or intraperitoneal injection at predetermined doses.

  • Data Collection: Record baseline blood pressure for a set period before administration. After administration, monitor blood pressure at regular intervals (e.g., 30 min, 1h, 2h, 4h, 6h, 12h, 24h).

  • Behavioral Observation: Concurrently, observe animals for any signs of sedation, abnormal movements, or distress.

Visualizations

Signaling Pathway: Postulated Mechanism of this compound Action and Side Effects

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Signaling Downstream Signaling PKA->Signaling phosphorylates Therapeutic Therapeutic Effect (Antihypertensive) Signaling->Therapeutic SideEffects Side Effects (EPS, Sedation) Signaling->SideEffects R28935 This compound R28935->D2R antagonizes

Caption: Postulated D2 receptor antagonism by this compound.

Experimental Workflow: Preclinical Assessment of this compound

start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline BP Measurement acclimatization->baseline administration This compound Administration baseline->administration monitoring Post-Dose BP & Behavioral Monitoring administration->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: Workflow for in vivo assessment of this compound.

Logical Relationship: Troubleshooting Unexpected Side Effects

observation Observation of Unexpected Effect identify Identify the Side Effect observation->identify consult Consult Troubleshooting Guide identify->consult assess Assess Severity consult->assess action Take Recommended Action assess->action document Document Findings action->document end Continue/Terminate Experiment document->end

Caption: Decision-making process for unexpected side effects.

References

Technical Support Center: Optimizing R-28935 Dosage to Avoid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "R 28935" is scarce in publicly available scientific literature. Therefore, this technical support guide has been created for a hypothetical compound, herein referred to as "R-28935," to illustrate the principles of dosage optimization and toxicity avoidance for a novel kinase inhibitor. The data and protocols presented are representative examples and should not be considered as pertaining to any real-world compound.

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of R-28935?

A1: R-28935 is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase X (KX), which is a key component of the Pro-Survival Pathway 1 (PSP-1). By inhibiting KX, R-28935 is designed to induce apoptosis in cancer cells where the PSP-1 pathway is overactive. However, at higher concentrations, R-28935 can exhibit off-target inhibition of a structurally similar kinase, Kinase Y (KY), which is involved in normal cellular metabolism. This off-target activity is believed to be the primary source of its toxicity.

Q2: We are observing significant cytotoxicity in our non-cancerous control cell lines. Is this expected?

A2: Some level of cytotoxicity in normal cells can be expected, particularly at higher concentrations of R-28935, due to its off-target inhibition of Kinase Y (KY). We recommend performing a dose-response curve to determine the IC50 for both your target cancer cells and a relevant non-cancerous control cell line. A significant drop in the therapeutic window (the ratio of the cytotoxic concentration in normal cells to the effective concentration in cancer cells) may indicate a need to lower the dosage or use a more targeted delivery system.

Q3: Our in vivo studies are showing signs of liver toxicity. How can we mitigate this?

A3: Liver toxicity is a known potential side effect of R-28935, likely due to the inhibition of Kinase Y in hepatocytes. To mitigate this, consider the following:

  • Dosage Adjustment: Lowering the dose or altering the dosing schedule (e.g., intermittent vs. continuous dosing) may reduce liver exposure.

  • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can help in designing a dosing regimen that minimizes liver accumulation.

  • Co-administration of Hepatoprotectants: In preclinical models, the co-administration of N-acetylcysteine has shown some promise in reducing liver damage, although this has not been validated in clinical settings.

Q4: The solubility of R-28935 is poor in our aqueous buffers. What do you recommend?

A4: R-28935 is a hydrophobic molecule. For in vitro assays, we recommend preparing a stock solution in 100% DMSO and then diluting it in your culture medium. Ensure the final concentration of DMSO in the medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. For in vivo studies, formulation with excipients such as cyclodextrins or lipid-based carriers may be necessary to improve bioavailability.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Recommended Solution
Compound Precipitation Visually inspect the wells for any precipitate after adding R-28935. If precipitation is observed, reduce the final concentration or use a different solubilizing agent in your final dilution step.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. Avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or media.
Inconsistent Incubation Times Ensure that the incubation time with R-28935 is consistent across all plates and experiments.
Issue 2: Lack of In Vivo Efficacy at Non-Toxic Doses
Potential Cause Recommended Solution
Poor Bioavailability Conduct pharmacokinetic studies to determine the plasma concentration of R-28935 after administration. If the concentration is below the in vitro IC50, a different formulation or route of administration may be needed.
Rapid Metabolism Analyze plasma and tissue samples for metabolites of R-28935. If the compound is being rapidly metabolized into an inactive form, a different dosing schedule or a co-administered metabolic inhibitor might be explored.
Tumor Model Resistance The in vivo tumor model may have intrinsic or acquired resistance mechanisms not present in the in vitro cell lines. Verify the expression and activity of Kinase X in your tumor model.

Data Presentation

Table 1: In Vitro Potency and Selectivity of R-28935

Target Cell Line Assay Type IC50 (nM)
Kinase X (On-Target) Cancer Cell Line AKinase Activity Assay15
Kinase Y (Off-Target) Non-cancerous Cell Line BKinase Activity Assay350
Cellular Proliferation Cancer Cell Line ACell Viability Assay50
Cellular Proliferation Non-cancerous Cell Line BCell Viability Assay800

Table 2: Preclinical Toxicity Profile of R-28935 in Rodent Models

Study Type Species Route of Administration NOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day) LD50 (Lethal Dose, 50%) (mg/kg) Observed Toxicities
Single Dose Acute Toxicity MouseOral50200Sedation, Ataxia
14-Day Repeated Dose RatOral10N/AElevated liver enzymes, mild kidney damage

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of R-28935 from a 10 mM DMSO stock. Add the diluted compound to the wells to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vivo Acute Toxicity Study
  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Dose Formulation: Prepare R-28935 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose Administration: Administer single oral doses of R-28935 at increasing concentrations (e.g., 10, 50, 100, 200 mg/kg) to different groups of mice (n=5 per group). Include a vehicle control group.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals for 14 days. Record body weight changes.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination.

  • Data Analysis: Determine the LD50 using a suitable statistical method (e.g., probit analysis).

Visualizations

G cluster_pathway Hypothetical Signaling Pathway of R-28935 cluster_off_target Off-Target Toxicity Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (On-Target) Receptor->Kinase_X PSP1 Pro-Survival Pathway 1 Kinase_X->PSP1 Cell_Survival Cell Survival and Proliferation PSP1->Cell_Survival R28935_On R-28935 R28935_On->Kinase_X Inhibition Kinase_Y Kinase Y (Off-Target) Metabolic_Pathway Normal Metabolic Pathway Kinase_Y->Metabolic_Pathway Cell_Health Normal Cell Health Metabolic_Pathway->Cell_Health R28935_Off R-28935 (High Conc.) R28935_Off->Kinase_Y Inhibition

Caption: Hypothetical signaling pathway for R-28935 and its off-target toxicity.

G Start Start: In Vivo Study with Non-Toxic Dose Efficacy_Check Is the desired efficacy observed? Start->Efficacy_Check PK_Study Conduct Pharmacokinetic (PK) Study Efficacy_Check->PK_Study No End_Success End: Successful Outcome Efficacy_Check->End_Success Yes Bioavailability_Check Is plasma concentration > IC50? PK_Study->Bioavailability_Check Reformulate Reformulate or change administration route Bioavailability_Check->Reformulate No Metabolism_Study Conduct Metabolism Study Bioavailability_Check->Metabolism_Study Yes Reformulate->PK_Study Metabolism_Check Is the compound rapidly metabolized? Metabolism_Study->Metabolism_Check Dosing_Schedule Adjust dosing schedule Metabolism_Check->Dosing_Schedule Yes End_Failure End: Re-evaluate compound/target Metabolism_Check->End_Failure No Dosing_Schedule->Start

Caption: Experimental workflow for troubleshooting lack of in vivo efficacy.

G Start High cytotoxicity observed in vitro Dose_Response Performed dose-response on cancer and normal cells? Start->Dose_Response Perform_Dose_Response Perform dose-response to determine therapeutic window Dose_Response->Perform_Dose_Response No Therapeutic_Window Is the therapeutic window acceptable? Dose_Response->Therapeutic_Window Yes Perform_Dose_Response->Therapeutic_Window Proceed Proceed with caution at lower dose range Therapeutic_Window->Proceed Yes Compound_Purity Check compound purity and identity Therapeutic_Window->Compound_Purity No Purity_Check Is the compound pure? Compound_Purity->Purity_Check Resynthesize Resynthesize or purify the compound Purity_Check->Resynthesize No Re_evaluate Re-evaluate the compound's mechanism of toxicity Purity_Check->Re_evaluate Yes Resynthesize->Compound_Purity

Caption: Logical relationship for troubleshooting high in vitro cytotoxicity.

R 28935 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

[IMPORTANT] Unable to Retrieve Information for R 28935

Our comprehensive search for "this compound" did not yield specific information regarding its stability in solution, recommended storage conditions, solubility, or degradation pathways. The identifier "this compound" may be an internal research code, a non-standard nomenclature, or potentially contain a typographical error.

To provide you with accurate technical support, please verify the chemical name, CAS number, or any alternative identifiers for this compound.

Once more specific information is available, we will be able to generate the requested technical support content, including:

  • Frequently Asked Questions (FAQs): Addressing common queries regarding the handling and storage of the compound.

  • Troubleshooting Guides: Providing solutions to potential issues encountered during experimental use, such as precipitation or degradation.

  • Data Summaries: Including tables for solubility and stability under various conditions.

  • Experimental Protocols: Outlining methodologies for relevant experiments.

  • Visual Diagrams: Illustrating signaling pathways or experimental workflows.

We are committed to providing you with the detailed technical information you need. Please provide a more specific identifier for the compound , and we will proceed with generating the requested content.

Technical Support Center: Synthesis of R-28935 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of the antihypertensive agent R-28935 and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for R-28935 and its analogues?

A1: R-28935 is an analogue of pimozide. Therefore, a common synthetic approach involves the N-alkylation of a substituted benzimidazolinone core with a 4,4-bis(fluorophenyl)butylpiperidine moiety. This is typically achieved through a nucleophilic substitution reaction.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • A substituted 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.

  • A 1-halo-4,4-bis(4-fluorophenyl)butane derivative (e.g., 1-chloro- or 1-bromo-4,4-bis(4-fluorophenyl)butane).

Q3: What are the typical reaction conditions?

A3: The reaction is often carried out in a high-boiling point aprotic solvent such as toluene (B28343) or dimethylformamide (DMF). A base is required to deprotonate the benzimidazolinone nitrogen, facilitating the nucleophilic attack. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). A catalytic amount of potassium iodide (KI) is often added to promote the reaction, especially when using a chloro-alkane. The reaction is typically run at elevated temperatures (reflux).

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
Low to no product formation 1. Ineffective deprotonation of the benzimidazolinone. 2. Low reactivity of the alkylating agent. 3. Insufficient reaction temperature or time. 4. Deactivation of the catalyst.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and handled under anhydrous conditions. 2. If using a chloro-alkane, switch to the more reactive bromo- or iodo-alkane. Ensure the purity of the alkylating agent. 3. Increase the reaction temperature to the reflux temperature of the solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Ensure the KI catalyst is dry and used in an appropriate molar ratio.
Formation of multiple side products 1. O-alkylation of the benzimidazolinone. 2. Quaternization of the piperidine (B6355638) nitrogen of the product. 3. Decomposition of starting materials or product at high temperatures.1. O-alkylation is generally less favored than N-alkylation for benzimidazolinones but can occur. Using a polar aprotic solvent like DMF can favor N-alkylation. 2. Use a slight excess of the benzimidazolinone starting material relative to the alkylating agent to minimize the chance of the product reacting further. 3. Monitor the reaction temperature carefully. If decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.
Difficult purification of the final product 1. Presence of unreacted starting materials. 2. Similar polarity of the product and byproducts.1. Perform a preliminary acid-base extraction to remove unreacted basic (piperidine) or acidic (benzimidazolinone) starting materials. 2. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

General Procedure for the Synthesis of a Pimozide Analogue

Disclaimer: This is a generalized procedure based on the synthesis of related compounds. Researchers should adapt and optimize the conditions for their specific analogue.

  • To a solution of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in toluene (10 volumes), add potassium carbonate (1.5 eq) and potassium iodide (0.1 eq).

  • Add 1-chloro-4,4-bis(4-fluorophenyl)butane (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired product.

Quantitative Data

The following table summarizes typical reaction parameters that can be optimized for the synthesis of R-28935 analogues.

Parameter Condition A Condition B Condition C
Base K₂CO₃NaHCs₂CO₃
Solvent TolueneDMFAcetonitrile
Temperature (°C) 1108082
Reaction Time (h) 482436
Typical Yield (%) 65-7570-8060-70

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Starting Materials: - Benzimidazolinone-piperidine - Diphenylbutyl halide reaction N-Alkylation (Reflux) start->reaction reagents Reagents: - Base (e.g., K2CO3) - Catalyst (e.g., KI) - Solvent (e.g., Toluene) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete no_product Low/No Product monitoring->no_product Incomplete Reaction side_products Side Products monitoring->side_products Impure Product purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product purification_issues Purification Issues purification->purification_issues Difficult Separation

Caption: A logical workflow for the synthesis and troubleshooting of R-28935 analogues.

Hypothesized Signaling Pathway of R-28935

Based on its classification as an antihypertensive agent and its structural similarity to dopamine (B1211576) antagonists.

G R28935 R-28935 D2R Dopamine D2 Receptor R28935->D2R Antagonism AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP Inhibits conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Inhibition Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction BP Blood Pressure Vasoconstriction->BP Decrease

Caption: A hypothesized signaling pathway for the antihypertensive action of R-28935.

How to control for off-target effects of R 28935

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working with R 28935. This compound is a centrally acting antihypertensive agent.[1] As with any bioactive small molecule, understanding and controlling for potential off-target effects is crucial for the accurate interpretation of experimental results and for the successful development of therapeutic agents. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of this compound. While specific off-target effects of this compound are not extensively documented in publicly available literature, the principles and methodologies described herein are best practices for characterizing any small molecule inhibitor and mitigating the impact of off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target.[2] These interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[2] For a compound like this compound, which acts as a centrally acting antihypertensive agent, off-target effects could lead to unforeseen physiological responses unrelated to its primary mechanism of action.

Q2: How can I begin to identify potential off-target effects of this compound?

A2: A proactive approach to identifying potential off-target effects is highly recommended. A common starting point is to perform a broad screening assay against a panel of known targets, such as a kinase selectivity profile, which screens the compound against a large number of kinases.[3] Although this compound is not primarily classified as a kinase inhibitor, such screens can reveal unexpected interactions. Additionally, chemical proteomics approaches, such as drug-affinity purification coupled with mass spectrometry, can identify a wider range of protein interactions.[3][4]

Q3: My cellular phenotype observed with this compound treatment does not align with its known antihypertensive function. How can I determine if this is an off-target effect?

A3: This is a strong indicator of potential off-target activity. A critical experiment to differentiate on-target from off-target effects is a "rescue" experiment. This involves overexpressing a drug-resistant mutant of the intended target. If the observed phenotype is reversed, it suggests an on-target effect. If the phenotype persists, it is likely due to an off-target interaction.[3]

Q4: What are some best practices for designing experiments to minimize the influence of this compound's off-target effects?

A4: To minimize the impact of off-target effects, it is crucial to use the lowest effective concentration of this compound that still engages the intended target.[3] Performing dose-response experiments and correlating the phenotypic outcome with the degree of target engagement can help distinguish between on- and off-target effects.[3] It is also advisable to use a structurally unrelated compound that targets the same primary target to see if it recapitulates the observed phenotype.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results with this compound.

Possible Cause Suggested Solution Expected Outcome
Off-target effects 1. Perform a target deconvolution strategy, such as a kinome scan or chemical proteomics.[3][4] 2. Test structurally distinct compounds that act on the same primary target.1. Identification of unintended targets. 2. Confirmation of whether the phenotype is linked to the primary target or a specific chemical scaffold.
Compound instability or poor solubility 1. Verify the stability of this compound under your experimental conditions. 2. Check the solubility in your cell culture media and consider using a vehicle control.[2]1. Ensured compound integrity throughout the experiment. 2. Prevention of artifacts due to compound precipitation.
Activation of compensatory signaling pathways 1. Use techniques like Western blotting to investigate the activation of known compensatory pathways.[2] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results.

Issue 2: High levels of cytotoxicity observed at effective concentrations of this compound.

Possible Cause Suggested Solution Expected Outcome
Off-target toxicity 1. Perform a broad cytotoxicity screen against various cell lines to assess the therapeutic window. 2. Use a rescue experiment with a drug-resistant mutant of the primary target to confirm on-target toxicity.[3]1. Determination of cell lines most sensitive to off-target effects. 2. Differentiation between on-target and off-target induced cytotoxicity.
Non-specific cellular stress 1. Measure general markers of cellular stress (e.g., reactive oxygen species). 2. Ensure the vehicle control is not contributing to toxicity.1. Identification of non-specific stress responses. 2. Confirmation that the observed toxicity is due to the compound.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation : Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to maximize the detection of off-target interactions.[2]

  • Kinase Panel : Utilize a commercial kinase profiling service that offers a large panel of human kinases.

  • Binding Assay : The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis : The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. This data can be used to identify potential off-target kinases.

Protocol 2: Western Blotting for Compensatory Pathway Activation

This protocol describes how to detect the activation of potential compensatory signaling pathways upon treatment with this compound.

  • Cell Culture and Treatment : Culture cells of interest and treat with this compound at various concentrations and time points. Include a vehicle control.

  • Protein Extraction : Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK/ERK, p-Akt/Akt) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A significant change in the phosphorylation of signaling proteins would suggest the activation of compensatory pathways.[2]

Visualizations

Off_Target_Identification_Workflow Workflow for Identifying Off-Target Effects A Initial Observation (e.g., unexpected phenotype) B Dose-Response Curve A->B C Is Phenotype Dose-Dependent? B->C D Biochemical & Cellular Assays C->D Yes K No Clear Correlation (Consider other factors) C->K No E Broad Target Profiling (e.g., Kinome Scan) D->E F Chemical Proteomics (Affinity Purification-MS) D->F G Identify Potential Off-Targets E->G F->G H Validate Off-Targets (e.g., Rescue Experiments, siRNA) G->H I On-Target Effect H->I Phenotype Rescued J Off-Target Effect H->J Phenotype Persists

Caption: Workflow for the identification and validation of off-target effects.

Rescue_Experiment_Logic Logic of a Rescue Experiment cluster_0 Wild-Type Cells cluster_1 Cells with Drug-Resistant Target Mutant A Treat with this compound B Observe Phenotype A->B E Is Phenotype Rescued? B->E C Treat with this compound D Observe Outcome C->D D->E F On-Target Effect E->F Yes G Off-Target Effect E->G No

Caption: Logical flow of a rescue experiment to discern on-target vs. off-target effects.

References

R 28935 experimental variability and how to reduce it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability when working with the antihypertensive agent R 28935.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a centrally acting antihypertensive agent and an analogue of pimozide (B1677891).[1] Its primary effect is a marked fall in blood pressure.[1] Studies in conscious renal hypertensive cats have shown that its hypotensive effect is not mediated via central alpha-adrenoreceptors.[1] This was determined because the effect was not antagonized by alpha-adrenoreceptor blocking agents like tolazoline (B1682396) or phentolamine, which do antagonize the effects of agents like clonidine (B47849) or alpha-methyl-dopa.[1]

Q2: What are the potential sources of experimental variability when working with this compound?

While specific studies on the experimental variability of this compound are limited, general sources of variability in animal experiments can be broadly categorized as non-systematic and systematic.

  • Non-systematic Variance: This includes within-group variance due to individual physiological differences among animals and sampling error.

  • Systematic Variance: This can be due to the experimental manipulation itself (the desired effect) or extraneous, confounding variables.

In the context of this compound studies, key sources of variability could include:

  • Animal-related factors: Inter-individual differences in metabolism, age, sex, and underlying health status of the animal models can significantly impact the response to this compound.[2][3] The genetic background of the animal strain is also a critical factor.[4]

  • Procedural factors: Minor, often unlogged, deviations from the experimental protocol can introduce significant variability. This could include variations in the timing of drug administration, the volume of injection, or the stress levels of the animals during handling.

  • Environmental factors: Differences in housing conditions, diet, and light-dark cycles can affect the physiological baseline of the animals and their response to treatment.

  • Compound-related factors: The stability, solubility, and formulation of this compound can influence its bioavailability and, consequently, its efficacy.

Q3: How can I prepare a stock solution of this compound and what are the best practices for storage?

As this compound is an analogue of pimozide, a benzimidazole (B57391) derivative, it is likely to have poor water solubility. For in vivo studies, it may need to be dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline or another aqueous buffer. It is crucial to establish the maximum tolerated concentration of the vehicle in your experimental model, as the vehicle itself can have biological effects.

For storage, it is recommended to store the solid compound in a cool, dark, and dry place. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound. Always check the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent hypotensive effect of this compound 1. Compound instability: The compound may be degrading in solution. 2. Poor solubility: The compound may be precipitating out of solution. 3. Variability in animal model: High inter-individual variability in the animal population.[2] 4. Procedural inconsistency: Variations in the administration of the compound.1. Prepare fresh solutions for each experiment. Protect from light and heat. 2. Ensure the vehicle is appropriate and the final concentration is below the solubility limit. Consider using a solubilizing agent if necessary. 3. Use a genetically homogenous animal strain.[4] Increase the sample size to improve statistical power. Acclimatize animals properly before the experiment. 4. Standardize the injection procedure (e.g., volume, speed, location). Ensure all personnel are trained on the same protocol.
Unexpected side effects or toxicity 1. High dose: The administered dose may be too high for the specific animal model. 2. Vehicle toxicity: The vehicle (e.g., DMSO) may be causing adverse effects at the concentration used. 3. Off-target effects: this compound may have other pharmacological activities besides its intended hypotensive effect.1. Perform a dose-response study to determine the optimal therapeutic window. 2. Run a vehicle-only control group to assess the effects of the vehicle. Reduce the concentration of the vehicle if possible. 3. Conduct a thorough literature review for any known off-target effects of pimozide analogues. Monitor for a range of physiological and behavioral changes in the animals.
High variability in baseline blood pressure 1. Inadequate acclimatization: Animals may be stressed, leading to fluctuating blood pressure. 2. Environmental stressors: Noise, light, or temperature fluctuations in the animal facility. 3. Measurement technique: Inconsistent placement of blood pressure cuffs or catheters.1. Allow for a sufficient acclimatization period (e.g., 7-14 days) before starting the experiment. 2. Ensure a controlled and stable environment for the animals. 3. Use a standardized and validated method for blood pressure measurement. Ensure all operators are proficient in the technique.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study on this compound.

Parameter Value Experimental Model Notes Reference
Effective Dose (Intraventricular) 25 µgConscious renal hypertensive catsProduced a marked fall in blood pressure without bradycardia.[1]
Antagonism Study (Tolazoline) 200 µg i.c.v.Conscious renal hypertensive catsDid not antagonize the hypotensive effect of this compound.[1]
Antagonism Study (Phentolamine) 200 µg i.c.v.Conscious renal hypertensive catsDid not antagonize the hypotensive effect of this compound.[1]

Experimental Protocols

Protocol: Assessment of the Antihypertensive Effect of this compound in a Hypertensive Rat Model

This protocol is a generalized procedure based on the principles described in the available literature.[1]

1. Animal Model and Acclimatization:

  • Use a well-established hypertensive rat model (e.g., Spontaneously Hypertensive Rats, SHR).
  • Animals should be of the same sex and a consistent age range to reduce variability.
  • House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment for acclimatization.

2. This compound Solution Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 100% DMSO).
  • On the day of the experiment, dilute the stock solution to the final desired concentrations using sterile saline. The final DMSO concentration should be below 1% to minimize vehicle effects.
  • Prepare a vehicle-only solution to be used for the control group.

3. Administration of this compound:

  • For central administration, animals should be anesthetized and placed in a stereotaxic frame.
  • A cannula is implanted into the lateral cerebral ventricle.
  • After a recovery period, this compound or vehicle is administered via the cannula.
  • For systemic administration, the compound can be administered via intraperitoneal (IP) or intravenous (IV) injection.

4. Blood Pressure Measurement:

  • Blood pressure can be measured using telemetry (for continuous monitoring in conscious animals) or a tail-cuff system.
  • Establish a stable baseline blood pressure reading before administering the compound.
  • Record blood pressure at regular intervals after administration for a predetermined duration.

5. Data Analysis:

  • Calculate the change in blood pressure from the baseline for each animal. . * Compare the blood pressure changes in the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

cluster_workflow Experimental Workflow for In Vivo Testing of this compound Animal_Model Select Animal Model (e.g., Hypertensive Rats) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Grouping Randomize into Groups (Vehicle, this compound Doses) Baseline_BP->Grouping Administration Administer Compound (e.g., Intraventricular) Grouping->Administration Post_Treatment_BP Monitor Blood Pressure Post-Administration Administration->Post_Treatment_BP Data_Analysis Data Analysis and Statistical Comparison Post_Treatment_BP->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

cluster_pathway Hypothetical Signaling Pathway for this compound R28935 This compound Central_Receptor Unknown Central Receptor (Non-Adrenergic) R28935->Central_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Central_Receptor->Signaling_Cascade Activates Neuronal_Activity Modulation of Neuronal Activity Signaling_Cascade->Neuronal_Activity Sympathetic_Outflow Reduced Sympathetic Outflow Neuronal_Activity->Sympathetic_Outflow Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: A hypothetical signaling pathway for the central hypotensive action of this compound.

cluster_troubleshooting Troubleshooting Logic for Experimental Variability Variability High Experimental Variability Observed Source Identify Potential Source of Variability Variability->Source Animal Animal-Related Source->Animal Is it the model? Procedural Procedural Source->Procedural Is it the protocol? Compound Compound-Related Source->Compound Is it the compound? Solution Implement Corrective Action Animal->Solution Procedural->Solution Compound->Solution

Caption: A logical diagram for troubleshooting sources of experimental variability.

References

Limitations of using R 28935 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice for Researchers, Scientists, and Drug Development Professionals

Our comprehensive search for information regarding the limitations of using R-28935 in long-term studies has yielded limited publicly available data. The primary research on this compound appears to be from several decades ago, and there is a significant lack of recent, in-depth studies, particularly concerning its long-term effects. This notice serves to inform our audience about the current information gap and to provide a general framework for approaching long-term studies of similar compounds, given the absence of specific data for R-28935.

Frequently Asked Questions (FAQs)

Q1: What is R-28935 and what was its intended therapeutic area?

A1: R-28935 is described in a 1975 publication as a centrally acting antihypertensive agent.[1] It is an analogue of pimozide (B1677891) and was shown to exert a hypotensive effect in conscious renal hypertensive cats.[1] The mechanism of action was suggested to be independent of central alpha-adrenoreceptors.[1]

Q2: Are there any known limitations or adverse effects of R-28935 from long-term studies?

A2: Unfortunately, there is no publicly available information from long-term studies on R-28935. The available research is limited to short-term preclinical experiments, and as such, the long-term safety and efficacy profile of this compound remains unknown.

Q3: What are the general challenges and limitations to consider when designing long-term studies for a novel compound?

A3: While specific data for R-28935 is unavailable, researchers planning long-term studies for any investigational drug should consider several common challenges:

  • Predicting long-term effects from short-term data: Short-term studies may not always accurately predict long-term, clinically relevant adverse effects.[2]

  • Study attrition: High rates of participant death or loss to follow-up can be a significant barrier in long-term follow-up studies.[3]

  • Cost and resources: Long-term studies are expensive due to the need for long-term personnel and patient/family reimbursement.[3]

  • Data gaps: Incomplete data collection can occur due to the morbidity experienced by participants over a long period.[3]

Troubleshooting Guides for Long-Term Studies (General Framework)

Given the absence of specific data for R-28935, this section provides a general troubleshooting guide for researchers encountering common issues in long-term studies of investigational compounds.

Issue Potential Cause Recommended Action
Unexpected Adverse Events * Novel off-target effects of the compound. * Metabolite toxicity. * Interaction with co-administered medications.* Conduct thorough preclinical toxicity and pharmacokinetic studies to identify potential liabilities. * Implement a robust adverse event monitoring and reporting system. * Consider dose-reduction or discontinuation based on severity.
Loss of Efficacy Over Time * Development of biological tolerance. * Changes in the underlying disease pathophysiology. * Poor patient adherence.* Incorporate pharmacodynamic markers to monitor target engagement. * Investigate potential mechanisms of resistance. * Implement strategies to enhance patient adherence.
High Participant Dropout Rate * Burdensome study procedures. * Lack of perceived benefit by participants. * Significant adverse effects.* Design patient-centric trial protocols. * Ensure clear communication of potential benefits and risks. * Provide adequate support for participants to manage side effects.

Experimental Protocols (Hypothetical Example for an Antihypertensive Agent)

The following is a hypothetical, generalized experimental protocol for a long-term toxicology study of a new antihypertensive agent, as no specific protocol for R-28935 is available.

Objective: To assess the potential chronic toxicity of Compound X in a relevant animal model (e.g., spontaneously hypertensive rats) over a 12-month period.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR), 12 weeks of age.

  • Groups (n=20/sex/group):

    • Vehicle Control (0.5% methylcellulose (B11928114) in water)

    • Low Dose (e.g., 1 mg/kg/day)

    • Mid Dose (e.g., 5 mg/kg/day)

    • High Dose (e.g., 25 mg/kg/day)

  • Dosing: Daily oral gavage for 12 months.

  • Parameters Monitored:

    • Weekly: Body weight, food consumption, clinical observations.

    • Monthly: Blood pressure (tail-cuff method), electrocardiogram (ECG).

    • Quarterly: Blood collection for hematology and clinical chemistry. Ophthalmic examination.

    • At 6 and 12 months: Urinalysis.

  • Terminal Procedures (12 months):

    • Gross necropsy.

    • Organ weight measurements.

    • Histopathological examination of a comprehensive list of tissues.

Visualizations

As there is no specific signaling pathway or experimental workflow described for the long-term effects of R-28935, a generalized logical diagram illustrating the common challenges in long-term clinical research is provided below.

G cluster_0 Challenges in Long-Term Studies cluster_1 Contributing Factors High Attrition High Attrition Missing Data Missing Data High Attrition->Missing Data High Cost High Cost Lack of Standardized Outcomes Lack of Standardized Outcomes Participant Death Participant Death Participant Death->High Attrition Loss to Follow-up Loss to Follow-up Loss to Follow-up->High Attrition Experienced Morbidity Experienced Morbidity Experienced Morbidity->Missing Data Personnel Costs Personnel Costs Personnel Costs->High Cost Participant Reimbursement Participant Reimbursement Participant Reimbursement->High Cost

Caption: Common challenges and contributing factors in long-term clinical research.

References

Validation & Comparative

R-28935 and Clonidine: A Comparative Analysis of Antihypertensive Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct pharmacological actions of the centrally-acting antihypertensive agents R-28935 and clonidine (B47849) reveals divergent mechanisms of action. While clonidine's effects are primarily mediated through the alpha-2 adrenergic receptor system, preliminary evidence suggests R-28935, a pimozide (B1677891) analogue, operates via a non-adrenergic pathway. This guide provides a comprehensive comparison of their known mechanisms, supported by available experimental data and detailed protocols for key assays.

Contrasting Mechanisms of Central Hypotensive Action

Clonidine is a well-established alpha-2 adrenergic receptor agonist. Its antihypertensive effect stems from its action in the brainstem, where it stimulates presynaptic alpha-2A adrenergic receptors. This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased heart rate and peripheral vascular resistance, and consequently, a lowering of blood pressure. Clonidine also exhibits affinity for imidazoline (B1206853) I1 receptors, which may contribute to its overall cardiovascular effects.

In stark contrast, the experimental compound R-28935 appears to induce hypotension through a mechanism independent of the alpha-adrenergic system. An early study demonstrated that the hypotensive effect of intraventricularly administered R-28935 in conscious renal hypertensive cats was not blocked by alpha-adrenoceptor antagonists, a key characteristic that distinguishes it from clonidine. As an analogue of pimozide, a dopamine (B1211576) receptor antagonist, it is hypothesized that R-28935 may exert its effects through the dopaminergic system, although direct evidence for this is currently lacking.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for clonidine. Due to the limited publicly available information on R-28935, a direct quantitative comparison is not possible at this time.

Table 1: Receptor Binding Affinities (Ki) of Clonidine

Receptor SubtypeKi (nM)Species/TissueReference
Alpha-2A Adrenergic3.9Human
Alpha-2B Adrenergic11Human
Alpha-2C Adrenergic7.2Human
Imidazoline I14.5Bovine Adrenal Medulla

Table 2: Functional Activity (EC50/IC50) of Clonidine

AssayEC50/IC50 (nM)EffectCell Line/TissueReference
[³⁵S]GTPγS Binding25AgonistCHO cells expressing human α2A-adrenoceptors
Inhibition of Forskolin-stimulated cAMP accumulation3.2AgonistCHO cells expressing human α2A-adrenoceptors

Signaling Pathways

The signaling pathways of clonidine are well-characterized. In contrast, the pathway for R-28935 remains speculative.

clonidine_signaling clonidine Clonidine alpha2_receptor α2-Adrenergic Receptor clonidine->alpha2_receptor Binds to gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylate_cyclase Adenylyl Cyclase gi_protein->adenylate_cyclase Inhibits sympathetic_outflow Decreased Sympathetic Outflow gi_protein->sympathetic_outflow Ultimately leads to camp cAMP adenylate_cyclase->camp Converts ATP to pka PKA camp->pka Activates pka->sympathetic_outflow Leads to r28935_vs_clonidine_mechanism cluster_clonidine Clonidine cluster_r28935 R-28935 clonidine Clonidine alpha2_receptor α2-Adrenergic Receptor clonidine->alpha2_receptor hypotension_clonidine Hypotensive Effect alpha2_receptor->hypotension_clonidine alpha_blocker α-Adrenoceptor Blocker alpha_blocker->alpha2_receptor Antagonizes r28935 R-28935 unknown_receptor Putative Non-Adrenergic Receptor (e.g., Dopamine?) r28935->unknown_receptor hypotension_r28935 Hypotensive Effect unknown_receptor->hypotension_r28935 alpha_blocker2 α-Adrenoceptor Blocker alpha_blocker2->unknown_receptor No Effect experimental_workflow animal_prep Animal Preparation (Cat with i.c.v. cannula and arterial line) baseline Baseline BP & HR Recording animal_prep->baseline treatment_groups Treatment Groups baseline->treatment_groups clonidine_group Group 1: Clonidine (i.c.v.) treatment_groups->clonidine_group r28935_group Group 2: R-28935 (i.c.v.) treatment_groups->r28935_group antagonist_clonidine Group 3: α-blocker + Clonidine (i.c.v.) treatment_groups->antagonist_clonidine antagonist_r28935 Group 4: α-blocker + R-28935 (i.c.v.) treatment_groups->antagonist_r28935 monitoring Continuous BP & HR Monitoring clonidine_group->monitoring r28935_group->monitoring antagonist_clonidine->monitoring antagonist_r28935->monitoring data_analysis Data Analysis (Change from baseline) monitoring->data_analysis

A Comparative Analysis of the Hypotensive Properties of R 28935 and Pimozide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypotensive effects of the experimental compound R 28935 and the established antipsychotic drug pimozide (B1677891). This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, quantitative effects on blood pressure, and the experimental methodologies used in their evaluation.

Executive Summary

This compound, an analogue of pimozide, has demonstrated significant hypotensive effects in preclinical studies, primarily through a centrally mediated reduction of sympathetic outflow. In contrast, pimozide, a dopamine (B1211576) D2 receptor antagonist, is principally used for its antipsychotic properties, with hypotension being a recognized but less prominent side effect. While direct comparative studies with quantitative dose-response data in the same animal model are limited, this guide synthesizes the available evidence to facilitate an informed understanding of their differing profiles.

Data Presentation: Quantitative Hypotensive Effects

The following table summarizes the key findings from studies investigating the hypotensive effects of this compound and pimozide. It is important to note the differences in experimental models and methodologies when interpreting these data.

DrugAnimal ModelDosageRoute of AdministrationObserved Hypotensive Effect
This compound Conscious renal hypertensive cats25 µgIntraventricularMarked fall in blood pressure[1]
Anaesthetized cats3 µg/kgVertebral arteryHypotensive response[2]
Anaesthetized cats25-100 µg/kgIntravenousDose-related hypotension paralleled by a decrease in sympathetic nerve activity[3]
Pimozide Young patients with Tourette syndromeMean daily dose of 4.4 mgOralSignificant decrease in blood pressure[4]

Note: The term "marked fall" for this compound was used in the cited study without providing specific mmHg values. The study on pimozide in young patients reported a statistically significant decrease but the exact average reduction in mmHg was not specified in the abstract.

Mechanism of Action

The hypotensive effects of this compound and pimozide are attributed to distinct pharmacological actions.

This compound: The primary mechanism of this compound's hypotensive action is its effect on the central nervous system. It is understood to reduce sympathetic outflow from the brain, leading to a decrease in peripheral vascular resistance and subsequently, a lowering of blood pressure.[3] While initial studies suggested this effect was not mediated by central alpha-adrenoreceptors, later evidence points towards the involvement of central alpha-1 adrenoceptors.[1][2]

Pimozide: The principal mechanism of action for pimozide is the blockade of dopamine D2 receptors in the central nervous system, which underlies its antipsychotic efficacy.[5][6] Its hypotensive effect is considered a side effect and is generally less pronounced compared to other neuroleptic agents.[5] The exact mechanism for this hypotensive action is not as clearly defined as for this compound. However, one potential contributing factor is the inhibition of voltage-gated K+ channels in vascular smooth muscle cells, which could lead to vasodilation.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental approaches, the following diagrams are provided in DOT language.

R28935_Mechanism R28935 This compound CNS Central Nervous System R28935->CNS Acts on Sympathetic_Outflow Sympathetic Outflow CNS->Sympathetic_Outflow Reduces Alpha1 Central Alpha-1 Adrenoceptors CNS->Alpha1 Likely involves Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Proposed central mechanism of hypotensive action for this compound.

Pimozide_Mechanism Pimozide Pimozide D2_Receptor Dopamine D2 Receptor Pimozide->D2_Receptor Blocks Hypotension Hypotension (Side Effect) Pimozide->Hypotension K_Channel Voltage-gated K+ Channels (Vascular Smooth Muscle) Pimozide->K_Channel Inhibits Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect K_Channel->Hypotension Contributes to

Caption: Primary mechanism of pimozide with a potential pathway for its hypotensive side effect.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_bp_measurement Blood Pressure Measurement Animal_Model Conscious or Anesthetized Cat Hypertension_Induction Renal Artery Ligation (for hypertensive model) Animal_Model->Hypertension_Induction Drug_Administration Intraventricular, Intravenous, or Vertebral Artery Infusion Animal_Model->Drug_Administration Hypertension_Induction->Drug_Administration BP_Measurement Direct Arterial Cannulation or Indirect Doppler Method Drug_Administration->BP_Measurement Data_Recording Continuous or Intermittent Recording BP_Measurement->Data_Recording

Caption: Generalized experimental workflow for assessing hypotensive effects in cats.

Experimental Protocols

Measurement of Blood Pressure in Conscious Cats

A common methodology for measuring blood pressure in conscious cats, as described in veterinary literature, involves the following steps to ensure accuracy and minimize stress-induced variations:

  • Acclimatization: The cat is allowed a 10-minute period to acclimate to a quiet and calm environment to establish a baseline resting blood pressure.[9]

  • Cuff Placement: A cuff with a width approximately 40% of the limb circumference is placed on the forelimb, between the elbow and carpus.[9]

  • Doppler Probe Technique: A Doppler probe is used to detect the pulse. A liberal amount of ultrasound coupling gel is applied to the clipped or wetted skin over the artery.[9]

  • Measurement: The cuff is inflated to about 20 mmHg above the point where the pulse sound disappears. The cuff is then slowly deflated, and the systolic blood pressure is recorded at the point when the pulse first becomes audible again.[9]

  • Data Collection: Multiple readings (typically 3-5) are taken and averaged to obtain a reliable measurement.[9]

Administration of Experimental Compounds in Feline Models

For centrally acting drugs like this compound, specific administration routes are employed to target the central nervous system:

  • Intraventricular (i.c.v.) Administration: This involves the direct injection of the compound into the cerebral ventricles, ensuring it bypasses the blood-brain barrier and acts directly on the central nervous system.

  • Vertebral Artery (v.a.) Infusion: This method delivers the drug directly to the brainstem, a key area for blood pressure regulation.

Intravenous (i.v.) administration is also used to assess the systemic effects of the compound.

Conclusion

This compound demonstrates a potent, centrally mediated hypotensive effect in feline models, suggesting its potential as a targeted antihypertensive agent. Pimozide, while capable of inducing hypotension, does so as a side effect of its primary dopamine receptor antagonist activity. The mechanisms underlying their effects on blood pressure are distinct. For researchers and drug development professionals, this compound presents an interesting profile for further investigation into novel antihypertensive therapies targeting central sympathetic outflow. Future studies directly comparing the dose-response effects of both compounds in the same preclinical model would be invaluable for a more definitive quantitative assessment.

References

Validation of R 28935's Non-Adrenergic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the centrally acting antihypertensive agent R 28935 and its non-adrenergic mechanism of action with traditional adrenergic pathway modulators. The information presented is based on available experimental data to assist researchers in understanding the unique pharmacological profile of this compound.

Executive Summary

This compound is a potent, centrally acting antihypertensive agent. Experimental evidence demonstrates that its mechanism of action is distinct from classic centrally acting antihypertensives like clonidine (B47849) and α-methyldopa, as it is not mediated by central α-adrenoceptors.[1] this compound, an analogue of the dopamine (B1211576) antagonist pimozide (B1677891), is suggested to exert its effects through a non-adrenergic, likely dopaminergic, pathway.[1][2] This guide will compare the hemodynamic effects, and proposed signaling pathways of this compound with those of established α-adrenergic agonists.

Comparative Hemodynamic Data

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with adrenergic alternatives on key cardiovascular parameters.

Table 1: Effect of Centrally Administered Antihypertensive Agents in Conscious Renal Hypertensive Cats

CompoundDose (i.c.v.)Change in Blood PressureEffect of α-Adrenoceptor Blockade (Tolazoline or Phentolamine)Reference
This compound 25 µgMarked fallHypotensive effect not antagonized[1]
Clonidine 20 µgHypotensive effectAntagonized[1]
α-methyl-dopa 1 mgHypotensive effectAntagonized[1]

Table 2: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR) and Beagles with Renal Hypertension

SpeciesModelCompoundDose and RouteKey Hemodynamic EffectsReference
RatSpontaneously HypertensiveThis compound 0.63 - 40 mg/kg i.p.Marked and lasting antihypertensive effects; less bradycardia compared to equiactive doses of clonidine.[3]
DogRenal HypertensionThis compound 1.25 mg/kg p.o.Marked and lasting antihypertensive effects.[3]
DogRenal Hypertension (anesthetized)This compound 0.02 - 0.64 mg/kg i.v.Lowering of blood pressure associated with a considerable decrease in total peripheral vascular resistance; myocardial function not affected.[3]

Signaling Pathways

The diagrams below illustrate the proposed signaling pathway for this compound in contrast to the established pathway for central α-adrenergic agonists.

cluster_0 Adrenergic Pathway (e.g., Clonidine) Clonidine Clonidine Alpha2_Receptor α2-Adrenergic Receptor Clonidine->Alpha2_Receptor Agonist Sympathetic_Outflow_A Decreased Sympathetic Outflow Alpha2_Receptor->Sympathetic_Outflow_A Blood_Pressure_A Decreased Blood Pressure Sympathetic_Outflow_A->Blood_Pressure_A

Figure 1: Central α-Adrenergic Agonist Pathway.

cluster_1 Proposed Non-Adrenergic Pathway (this compound) R28935 This compound Dopamine_Receptor Dopamine D2 Receptor R28935->Dopamine_Receptor Antagonist (Proposed) Sympathetic_Outflow_NA Decreased Sympathetic Outflow Dopamine_Receptor->Sympathetic_Outflow_NA Blood_Pressure_NA Decreased Blood Pressure Sympathetic_Outflow_NA->Blood_Pressure_NA

Figure 2: Proposed Dopaminergic Pathway for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Validation of Non-Adrenergic Action in Conscious Renal Hypertensive Cats
  • Objective: To determine if the hypotensive effect of this compound is mediated by central α-adrenoceptors.

  • Animal Model: Conscious renal hypertensive cats.

  • Drug Administration:

    • This compound (25 µg), clonidine (20 µg), or α-methyl-dopa (1 mg) were administered via intraventricular (i.c.v.) injection.

    • The α-adrenoceptor blocking agents, tolazoline (B1682396) (200 µg i.c.v.) or phentolamine (B1677648) (200 µg i.c.v.), were administered centrally to test for antagonism.

  • Measurements: Arterial blood pressure was continuously monitored.

  • Experimental Workflow:

start Start animal_prep Prepare Conscious Renal Hypertensive Cats start->animal_prep drug_admin Administer Test Compound (i.c.v.) (this compound, Clonidine, or α-methyl-dopa) animal_prep->drug_admin bp_monitor1 Monitor Blood Pressure drug_admin->bp_monitor1 blocker_admin Administer α-Adrenoceptor Blocker (i.c.v.) (Tolazoline or Phentolamine) bp_monitor1->blocker_admin bp_monitor2 Monitor Blood Pressure for Antagonism blocker_admin->bp_monitor2 analyze Analyze and Compare Results bp_monitor2->analyze end End analyze->end

Figure 3: Experimental Workflow in Cats.

Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Objective: To characterize the antihypertensive effects of this compound in a genetic model of hypertension.

  • Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at doses ranging from 0.63 to 40 mg/kg.

  • Measurements: Blood pressure and heart rate were monitored. The effects were compared to equiactive hypotensive doses of clonidine.

  • Key Findings: this compound produced a marked and sustained decrease in blood pressure with significantly less bradycardia than clonidine.[3]

Assessment of Hemodynamic Effects in Beagles with Renal Hypertension
  • Objective: To evaluate the effects of this compound on various hemodynamic parameters in a large animal model of hypertension.

  • Animal Model: Beagles with induced renal hypertension.

  • Drug Administration:

    • Oral (p.o.) administration of 1.25 mg/kg in conscious animals.

    • Intravenous (i.v.) administration of 0.02-0.64 mg/kg in anesthetized animals.

  • Measurements: Blood pressure, total peripheral vascular resistance, and myocardial function were assessed.

  • Key Findings: this compound effectively lowered blood pressure by reducing total peripheral vascular resistance without negatively impacting myocardial function.[3]

Conclusion

References

A Comparative Analysis of the Investigational Agent R 28935 and Other Centrally Acting Antihypertensives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational centrally acting antihypertensive agent R 28935 and other established drugs in this class, including clonidine (B47849), guanfacine (B1203898), methyldopa (B1676449), moxonidine (B1115), and rilmenidine (B1679337). Due to the limited publicly available data on this compound, this document summarizes the initial preclinical findings and contrasts them with the extensive clinical data available for the other agents.

Executive Summary

This compound is a pimozide (B1677891) analogue that demonstrated central hypotensive effects in early preclinical studies.[1][2] Notably, its mechanism of action appears to be distinct from traditional centrally acting antihypertensives like clonidine and α-methyldopa, as it is not mediated by central α-adrenoceptors.[1] However, the development of this compound appears to have been discontinued, as there is a lack of published clinical trial data and further research beyond the initial findings in the 1970s. In contrast, other centrally acting antihypertensives have well-documented mechanisms of action, clinical efficacy, and safety profiles.

This compound: An Investigational Compound

Mechanism of Action

The key differentiating feature of this compound is its proposed mechanism of central hypotensive action that is independent of central α-adrenoceptor stimulation.[1] In a study on conscious renal hypertensive cats, the hypotensive effect of intraventricularly administered this compound was not antagonized by α-adrenoceptor blocking agents like tolazoline (B1682396) or phentolamine (B1677648).[1] This is in direct contrast to clonidine and α-methyldopa, whose central hypotensive effects were blocked by these agents in the same study.[1] The precise central pathway through which this compound exerts its effects remains to be fully elucidated.

Preclinical Data

The primary available data for this compound comes from a study in conscious renal hypertensive cats.[1]

Key Findings:

  • Efficacy: Intraventricular administration of 25 µg of this compound resulted in a significant decrease in blood pressure.[1]

  • Heart Rate: Unlike many other centrally acting agents, the hypotensive effect of this compound was not accompanied by bradycardia (slowing of the heart rate).[1]

  • Peripheral Action: Infusions of this compound in a perfused artery preparation did not alter basal perfusion pressures or the vasoconstrictor effects of noradrenaline or 5-hydroxytryptamine, suggesting a lack of peripheral sympathomimetic action.[1]

Experimental Protocol: Hypotensive Effects in Conscious Renal Hypertensive Cats

  • Animal Model: The study utilized conscious cats with surgically induced renal hypertension.

  • Drug Administration: this compound (25 µg) was administered via intraventricular (i.c.v.) injection. For comparison, clonidine (20 µg i.c.v.) and α-methyl-dopa (1 mg i.c.v.) were also used.

  • Antagonism Studies: The α-adrenoceptor antagonists tolazoline (200 µg i.c.v.) and phentolamine (200 µg i.c.v.) were administered to test for blockade of the hypotensive effects.

  • Cardiovascular Monitoring: Blood pressure and heart rate were continuously monitored.

  • Peripheral Vasculature Assessment: The effects of this compound on the vasoconstrictor actions of noradrenaline and 5-hydroxytryptamine were evaluated in a perfused artery preparation.[1]

Established Centrally Acting Antihypertensives: A Comparative Overview

The following sections detail the characteristics of widely used centrally acting antihypertensives.

Mechanism of Action

Most established centrally acting antihypertensives, often referred to as central alpha antagonists, exert their effects by stimulating α2-adrenergic receptors in the brainstem.[3][4] This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased heart rate, relaxation of blood vessels, and a subsequent lowering of blood pressure.[3][4] Newer agents like moxonidine and rilmenidine also show high affinity for imidazoline (B1206853) I1 receptors, which may contribute to their efficacy and potentially a more favorable side effect profile.

dot

cluster_brain Brainstem (Vasomotor Center) cluster_periphery Peripheral Effects Alpha2_Agonists Clonidine, Guanfacine, α-Methyldopa (active metabolite) Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Agonists->Alpha2_Receptor Stimulates Imidazoline_Agonists Moxonidine, Rilmenidine Imidazoline_Agonists->Alpha2_Receptor Stimulates (lower affinity) I1_Receptor Imidazoline I1 Receptor Imidazoline_Agonists->I1_Receptor Stimulates Reduced_Sympathetic_Outflow Reduced Sympathetic Outflow Alpha2_Receptor->Reduced_Sympathetic_Outflow I1_Receptor->Reduced_Sympathetic_Outflow Decreased_HR Decreased Heart Rate Reduced_Sympathetic_Outflow->Decreased_HR Vasodilation Vasodilation Reduced_Sympathetic_Outflow->Vasodilation Decreased_CO Decreased Cardiac Output Decreased_HR->Decreased_CO Lowered_BP Lowered Blood Pressure Decreased_CO->Lowered_BP Vasodilation->Lowered_BP

Figure 1: Signaling pathway of established centrally acting antihypertensives.
Efficacy and Clinical Data

The following tables summarize the blood pressure-lowering effects of various centrally acting antihypertensives based on clinical trial data.

Table 1: Comparison of Blood Pressure Reduction in Monotherapy

DrugDaily DoseStudy PopulationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Reference
Moxonidine 0.36 mgMild to moderate hypertension25.412.4[5]
Clonidine 0.36 mgMild to moderate hypertension25.310.0[5]
Rilmenidine 1-2 mgHypertensive with metabolic syndrome16.09.0[6]
Methyldopa 1.2 gEssential or renal hypertension-(12% reduction in MAP)[6]
Guanfacine 3.5 mgEssential or renal hypertension-(24% reduction in MAP)[6]

Table 2: Comparative Efficacy of Moxonidine and Rilmenidine

ParameterMoxonidine (0.2-0.4 mg/day)Rilmenidine (1-2 mg/day)p-valueReference
Systolic BP Decrease (mmHg) 7.67.6NS[7]
Diastolic BP Decrease (mmHg) 7.38.00.28[7]
Blood Pressure Normalization 47%50%NS[7]
Side Effect Profile

A significant limiting factor for the use of centrally acting antihypertensives is their side effect profile, which is primarily related to their action on the central nervous system.

Table 3: Common Side Effects of Centrally Acting Antihypertensives

Side EffectClonidineGuanfacineMethyldopaMoxonidineRilmenidine
Dry Mouth Very CommonCommonCommonCommonCommon
Sedation/Drowsiness Very CommonVery CommonVery CommonCommonLess Common
Dizziness CommonCommonCommonCommonCommon
Fatigue CommonCommonCommonCommonCommon
Constipation Less CommonCommonLess CommonLess CommonLess Common
Headache Less CommonCommonCommonLess CommonLess Common

Relative frequencies are based on a qualitative assessment of available literature.

dot

Start Patient with Hypertension (Inadequate response to first-line agents) Select_Agent Select Centrally Acting Antihypertensive Start->Select_Agent Dose_Titration Initiate at low dose and titrate upwards Select_Agent->Dose_Titration Monitor_BP Monitor Blood Pressure Response Dose_Titration->Monitor_BP Monitor_SE Monitor for Side Effects (e.g., sedation, dry mouth) Dose_Titration->Monitor_SE Decision Adequate BP control and tolerable side effects? Monitor_BP->Decision Monitor_SE->Decision Continue Continue Maintenance Therapy Decision->Continue Yes Re-evaluate Re-evaluate Treatment: - Adjust dose - Switch agent - Add-on therapy Decision->Re-evaluate No

Figure 2: General experimental workflow for clinical trials of centrally acting antihypertensives.

Conclusion

The investigational compound this compound presented a potentially novel mechanism for central blood pressure control, distinct from the α2-adrenergic agonism of established centrally acting antihypertensives. The lack of bradycardia observed in preclinical studies was also a noteworthy feature. However, the absence of any publicly available clinical data for this compound prevents a direct and meaningful comparison with currently approved agents.

For researchers and clinicians, the established centrally acting antihypertensives offer a range of options, with newer agents like moxonidine and rilmenidine potentially offering a better side effect profile due to their imidazoline I1 receptor affinity. The choice of agent is often guided by individual patient characteristics, comorbidities, and tolerability. While the story of this compound appears to be a historical footnote in hypertension research, the concept of a centrally acting antihypertensive with a non-α-adrenergic mechanism remains an intriguing area for future drug discovery.

References

Comparative Analysis of R 28935 and Second-Generation Centrally Acting Antihypertensives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational antihypertensive agent R 28935 and established second-generation centrally acting antihypertensive drugs. Due to the limited publicly available data on this compound, this comparison is based on existing preclinical data for this compound and extensive clinical and preclinical data for second-generation agents.

Introduction

Centrally acting antihypertensive drugs lower blood pressure by modulating sympathetic outflow from the central nervous system. First-generation agents, such as clonidine, effectively reduce blood pressure but are associated with significant side effects like sedation and dry mouth due to their action on α2-adrenergic receptors. Second-generation agents, including moxonidine (B1115) and rilmenidine, were developed to target I1-imidazoline receptors specifically, offering a better safety profile. This compound is an investigational compound that also acts centrally but through a distinct mechanism.

Mechanism of Action

This compound: this compound is a centrally acting antihypertensive agent.[1] It is an analogue of the antipsychotic drug pimozide.[1] Preclinical studies have shown that its hypotensive effect is not mediated by central α-adrenoreceptors.[1] The exact mechanism of action is not fully elucidated in the available literature, but as an analogue of pimozide, a dopamine (B1211576) receptor antagonist, it is hypothesized that this compound may exert its effects through the modulation of central dopaminergic pathways involved in blood pressure regulation. This is supported by findings that this compound reduces central sympathetic outflow.

Second-Generation Antihypertensives (Moxonidine, Rilmenidine): Second-generation centrally acting antihypertensives, such as moxonidine and rilmenidine, selectively bind to I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem. This action inhibits sympathetic nerve activity, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure. Their selectivity for I1-imidazoline receptors over α2-adrenergic receptors is key to their improved side-effect profile compared to older centrally acting drugs.

Below is a diagram illustrating the proposed signaling pathway for these agents.

cluster_R28935 This compound (Proposed) cluster_SecondGen Second-Generation Antihypertensives R28935 This compound DopamineReceptor Central Dopamine Receptors R28935->DopamineReceptor Antagonism (?) SympatheticOutflow_R Reduced Sympathetic Outflow DopamineReceptor->SympatheticOutflow_R BP_R Blood Pressure Reduction SympatheticOutflow_R->BP_R SecondGen Moxonidine / Rilmenidine I1Receptor I1-Imidazoline Receptors (RVLM) SecondGen->I1Receptor Agonism SympatheticOutflow_SG Reduced Sympathetic Outflow I1Receptor->SympatheticOutflow_SG BP_SG Blood Pressure Reduction SympatheticOutflow_SG->BP_SG

Proposed signaling pathways for this compound and second-generation antihypertensives.

Comparative Hemodynamic Effects

Quantitative data directly comparing this compound with second-generation antihypertensives is not available. The following table summarizes their hemodynamic profiles based on separate preclinical and clinical studies.

ParameterThis compound (in animal models)Second-Generation Antihypertensives (in humans)
Blood Pressure Marked and sustained reduction[1]Significant reduction in systolic and diastolic BP
Heart Rate No significant change or slight decreaseGenerally no significant change
Peripheral Vascular Resistance Not explicitly stated, but implied reductionDecreased
Cardiac Output Not explicitly statedGenerally maintained

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following is a summary of the methodologies described in the available literature.

This compound - In Vivo Antihypertensive Activity:

  • Animal Model: Conscious renal hypertensive cats and spontaneously hypertensive rats (SHR).

  • Drug Administration: Intraventricular (i.c.v.) or intraperitoneal (i.p.) injection.

  • Blood Pressure Measurement: Direct arterial cannulation.

  • Heart Rate Measurement: Derived from the arterial pressure pulse.

  • Assessment of Mechanism: Co-administration with α-adrenoreceptor antagonists (e.g., tolazoline, phentolamine) to assess the involvement of the adrenergic system.

The workflow for a typical preclinical evaluation of a novel centrally acting antihypertensive agent is outlined below.

A Hypertensive Animal Model Selection B Baseline Hemodynamic Measurement A->B C Drug Administration (e.g., i.c.v., i.p.) B->C D Continuous Hemodynamic Monitoring C->D E Data Analysis (BP, HR changes) D->E F Mechanism of Action Studies (e.g., receptor blockade) E->F G Evaluation of Results F->G

General experimental workflow for preclinical antihypertensive studies.

Side Effect Profile

This compound: Data on the side-effect profile of this compound is not available from the reviewed literature. As an analogue of pimozide, potential side effects could be extrapolated, but this would be speculative without direct evidence.

Second-Generation Antihypertensives: The hallmark of second-generation agents is their improved tolerability compared to older centrally acting drugs.

Side EffectSecond-Generation Antihypertensives (Moxonidine, Rilmenidine)
Sedation Significantly less common than with clonidine
Dry Mouth Less frequent and severe than with clonidine
Rebound Hypertension Lower risk upon abrupt withdrawal compared to clonidine

Conclusion

Second-generation agents have a well-defined mechanism of action centered on I1-imidazoline receptors, leading to effective blood pressure control with a favorable side-effect profile. Further research would be necessary to fully characterize this compound and determine its potential place in the therapeutic landscape of hypertension.

References

Cross-Species Comparison of R 28935: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the compound R 28935 is sparse and largely originates from a study conducted in 1975. As a result, a comprehensive cross-species comparison is not feasible at this time. This guide summarizes the known effects of this compound in the single reported species and provides a comparative context with more extensively studied centrally acting antihypertensive agents.

Introduction to this compound

This compound is identified as a centrally acting antihypertensive agent.[1] Its primary mechanism of action is believed to be within the central nervous system, leading to a reduction in blood pressure.[1] Unlike many other drugs in its class, the hypotensive effects of this compound are not mediated by central alpha-adrenoreceptors.[1]

Effects of this compound in Feline Species

The principal research on this compound was conducted on conscious renal hypertensive cats. The findings from this research are summarized below.

Data Presentation
SpeciesModelDosage and AdministrationKey FindingsReference
CatConscious Renal Hypertensive25 µg (i.c.v.)Marked fall in blood pressure without bradycardia.[1]
Cat (in vitro)Perfused Mesenteric ArteryInfusionNo modification of basal perfusion pressures or vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[1]
Experimental Protocols

In Vivo Study in Conscious Renal Hypertensive Cats:

  • Animal Model: Conscious cats with surgically induced renal hypertension.

  • Drug Administration: Intraventricular (i.c.v.) administration of 25 µg of this compound.

  • Measurements: Blood pressure and heart rate were monitored.

  • Antagonism Studies: The effects of central administration of alpha-adrenoreceptor blocking agents, tolazoline (B1682396) (200 µg i.c.v.) and phentolamine (B1677648) (200 µg i.c.v.), on the hypotensive action of this compound were observed. For comparison, their effects on the actions of clonidine (B47849) (20 µg i.c.v.) and alpha-methyl-dopa (1 mg i.c.v.) were also assessed.[1]

In Vitro Study in Perfused Artery Preparation:

  • Preparation: Isolated perfused mesenteric artery from cats.

  • Drug Administration: Infusion of this compound into the perfusion fluid.

  • Measurements: Basal perfusion pressures and the vasoconstrictor responses to noradrenaline and 5-hydroxytryptamine were recorded.[1]

Comparison with Other Centrally Acting Antihypertensives

Due to the limited data on this compound, a direct cross-species comparison is not possible. However, we can compare its known characteristics in cats to those of more well-established centrally acting antihypertensives like clonidine and methyldopa, which have been studied in a wider range of species, including humans.

FeatureThis compound (in cats)Clonidine (General)Methyldopa (General)
Primary Mechanism Central hypotensive effect, not mediated by alpha-adrenoreceptors.[1]Central alpha-2 adrenergic agonist.Metabolized to alpha-methylnorepinephrine, a central alpha-2 adrenergic agonist.
Effect on Blood Pressure Marked decrease.[1]Decreases blood pressure.Decreases blood pressure.
Effect on Heart Rate No bradycardia observed.[1]Can cause bradycardia.Can cause bradycardia.
Peripheral Action No peripheral sympathomimetic action observed.[1]Some peripheral alpha-2 adrenergic activity.Limited peripheral effects.

Visualizations

Signaling Pathway Diagram

R28935_Pathway R28935 This compound CNS Central Nervous System (Site of Action) R28935->CNS Crosses Blood-Brain Barrier Unknown_Receptor Unknown Central Receptor (Non-Alpha-Adrenergic) CNS->Unknown_Receptor Acts on Sympathetic_Outflow Decreased Sympathetic Outflow Unknown_Receptor->Sympathetic_Outflow Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model Conscious Renal Hypertensive Cats Drug_Admin Intraventricular (i.c.v.) Administration of this compound (25 µg) Animal_Model->Drug_Admin Monitoring Monitor Blood Pressure and Heart Rate Drug_Admin->Monitoring Antagonism Administer Alpha-Blockers (Tolazoline/Phentolamine) Monitoring->Antagonism Comparison Compare with Clonidine and Methyldopa Antagonism->Comparison Preparation Perfused Mesenteric Artery Preparation Drug_Infusion Infusion of this compound Preparation->Drug_Infusion Measurement Measure Perfusion Pressure & Vasoconstrictor Response Drug_Infusion->Measurement

Caption: Workflow of the key experiments on this compound.

Conclusion

The available data on this compound, primarily from a single study in cats, suggests it is a unique centrally acting antihypertensive agent that does not act via the classical alpha-adrenoreceptor pathway.[1] This distinguishes it from well-known drugs like clonidine and methyldopa. However, the lack of research on this compound in other species severely limits our understanding of its broader pharmacological profile, potential therapeutic applications, and comparative efficacy and safety. Further investigation into the cross-species effects and the precise molecular targets of this compound is warranted to determine its potential as a therapeutic agent.

References

The Inappropriateness of R-28935 as a Direct Alternative to Traditional Alpha-Adrenoceptor Agonists: A Comparative Guide to Classical Alpha-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the proposed topic, experimental evidence demonstrates that the hypotensive effects of R-28935 are not antagonized by alpha-adrenoceptor blocking agents such as tolazoline (B1682396) and phentolamine. In stark contrast, these blockers effectively counteract the centrally mediated hypotensive actions of well-known alpha-agonists like clonidine (B47849) and alpha-methyl-dopa. Furthermore, studies have shown that R-28935 does not exhibit peripheral sympathomimetic activity. Therefore, presenting R-28935 as an alternative within the same pharmacological class would be scientifically inaccurate.

This guide will now focus on providing a detailed comparison of traditional alpha-adrenoceptor agonists, adhering to the requested format of data presentation, experimental protocols, and visualizations.

Comparison of Traditional Alpha-Adrenoceptor Agonists

Alpha-adrenoceptor agonists are a class of drugs that selectively bind to and activate alpha-adrenergic receptors, which are G protein-coupled receptors involved in a wide array of physiological processes. They are broadly classified into alpha-1 (α1) and alpha-2 (α2) agonists, each with distinct signaling mechanisms and therapeutic applications.[1][2][3]

  • Alpha-1 Agonists: Primarily located on postsynaptic membranes of smooth muscle cells, their activation typically leads to vasoconstriction, mydriasis, and smooth muscle contraction.[1]

  • Alpha-2 Agonists: Found on both presynaptic and postsynaptic membranes, their activation in the central nervous system leads to a decrease in sympathetic outflow, resulting in hypotension, sedation, and analgesia.[2][3]

Data Presentation: Quantitative Comparison of Alpha-Adrenoceptor Agonists

The following tables summarize the binding affinities (pKi) and functional efficacies (pEC50 and Emax) of several common alpha-1 and alpha-2 adrenoceptor agonists across various receptor subtypes. The data is compiled from extensive in vitro studies using recombinant human adrenoceptors expressed in cell lines.[4][5][6]

Table 1: Binding Affinities (pKi) of Alpha-1 Adrenoceptor Agonists

Compoundα1Aα1Bα1D
A616039.06.26.2
Adrenaline6.87.07.2
Noradrenaline6.56.66.9
Phenylephrine6.35.96.1
Oxymetazoline7.96.27.1
Methoxamine5.85.45.4
Cirazoline8.07.08.3

Data sourced from Proudman et al., 2021.[5]

Table 2: Functional Efficacy (pEC50 and Emax) of Alpha-1 Adrenoceptor Agonists (Calcium Mobilization Assay)

Compoundα1A (pEC50)α1A (Emax %)α1B (pEC50)α1B (Emax %)α1D (pEC50)α1D (Emax %)
A616039.51006.51006.7100
Adrenaline7.81007.71008.1100
Noradrenaline7.61007.41007.9100
Phenylephrine7.21006.91007.2100
Oxymetazoline7.7806.1407.060
Methoxamine6.5905.8706.080
Cirazoline8.51007.51008.8100

Emax is expressed as a percentage of the response to a reference agonist. Data sourced from Proudman et al., 2021.[5]

Table 3: Binding Affinities (pKi) of Alpha-2 Adrenoceptor Agonists

Compoundα2Aα2Bα2C
Dexmedetomidine9.37.28.6
Clonidine7.76.47.6
Guanfacine8.36.06.0
Brimonidine8.26.97.7
Oxymetazoline8.87.48.0
Xylometazoline7.67.07.3

Data sourced from Proudman et al., 2022.[6]

Table 4: Functional Efficacy (pIC50 for Gi Activation) of Alpha-2 Adrenoceptor Agonists (CRE-Gene Transcription Assay)

Compoundα2A (pIC50)α2B (pIC50)α2C (pIC50)
Dexmedetomidine9.88.49.5
Clonidine8.57.68.5
Guanfacine8.56.46.8
Brimonidine9.58.19.0
Oxymetazoline9.08.08.6
Xylometazoline8.27.87.9

Data sourced from Proudman et al., 2022.[6]

Experimental Protocols

Radioligand Binding Assay for Alpha-Adrenoceptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific alpha-adrenoceptor subtype.[7][8][9][10]

1. Membrane Preparation:

  • Culture cells stably expressing the human alpha-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells).
  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine or [3H]-rauwolscine for α2 receptors) to each well.
  • Add increasing concentrations of the unlabeled test compound to the wells.
  • To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine) to a set of wells.
  • Add the membrane preparation to each well to initiate the binding reaction.
  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
  • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Alpha-2 Adrenoceptor Functional Activity

This functional assay measures the activation of G proteins coupled to alpha-2 adrenoceptors upon agonist binding, providing a measure of the agonist's efficacy.[11][12][13][14][15]

1. Membrane Preparation:

  • Prepare cell membranes expressing the alpha-2 adrenoceptor subtype of interest as described in the radioligand binding assay protocol.

2. GTPγS Binding Assay:

  • In a 96-well plate, add the membrane preparation to an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing GDP (e.g., 10 µM) to ensure G proteins are in their inactive state.
  • Add increasing concentrations of the agonist to be tested.
  • To determine basal G protein activation, include wells with no agonist.
  • To determine non-specific binding, add a high concentration of unlabeled GTPγS to a set of wells.
  • Initiate the reaction by adding [35S]GTPγS to all wells.
  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Separation and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters, as described in the radioligand binding assay protocol.
  • Wash the filters with ice-cold wash buffer.
  • Measure the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific [35S]GTPγS binding by subtracting non-specific binding from the total binding.
  • Plot the specific binding against the logarithm of the agonist concentration.
  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [35S]GTPγS binding) from the resulting dose-response curve.

Mandatory Visualizations

Alpha_Adrenoceptor_Signaling_Pathways cluster_alpha1 Alpha-1 Adrenoceptor Signaling cluster_alpha2 Alpha-2 Adrenoceptor Signaling (Presynaptic) A1_Agonist α1 Agonist A1_Receptor α1-Adrenoceptor A1_Agonist->A1_Receptor Gq Gq Protein A1_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction A2_Agonist α2 Agonist A2_Receptor α2-Adrenoceptor (Presynaptic) A2_Agonist->A2_Receptor Gi Gi Protein A2_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts NE_Release Norepinephrine Release AC->NE_Release inhibition leads to decreased release cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates PKA->NE_Release promotes

Caption: Signaling pathways of alpha-1 and alpha-2 adrenoceptors.

Experimental_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Evaluation Receptor_Expression Receptor Expression (Cell Lines) Membrane_Prep Membrane Preparation Receptor_Expression->Membrane_Prep Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS, Ca²⁺) (Determine EC50, Emax) Membrane_Prep->Functional_Assay Data_Analysis Dose-Response Analysis Binding_Assay->Data_Analysis Compare in vivo effects with in vitro potency and efficacy Functional_Assay->Data_Analysis Animal_Model Animal Model Selection (e.g., Spontaneously Hypertensive Rat) Drug_Admin Drug Administration (e.g., i.v., i.p., p.o.) Animal_Model->Drug_Admin BP_Measurement Blood Pressure Measurement (e.g., Telemetry, Tail-cuff) Drug_Admin->BP_Measurement BP_Measurement->Data_Analysis

Caption: Experimental workflow for comparing alpha-adrenoceptor agonists.

References

Safety Operating Guide

Unable to Provide Disposal Procedures for R 28935 Due to Lack of Identification

Author: BenchChem Technical Support Team. Date: December 2025

Providing safe and accurate disposal procedures for any chemical substance is critically dependent on its precise identification. Unfortunately, after a thorough search for "R 28935," no publicly available documentation or safety data sheet (SDS) could be found that definitively identifies this substance. The designation "this compound" is likely an internal research or development code that is not indexed in public chemical databases.

Without proper identification, it is impossible to determine the chemical and physical properties, toxicity, environmental hazards, and regulatory requirements associated with this compound. Attempting to provide disposal guidance without this information would be highly irresponsible and could pose a significant safety risk to researchers, scientists, and drug development professionals, as well as a potential hazard to the environment.

To ensure the safe handling and disposal of this compound, it is imperative to:

  • Identify the Chemical: The first and most critical step is to ascertain the exact chemical name, CAS number, or other unambiguous identifiers for this compound. This information should be available from the internal documentation of the laboratory or organization where the substance was synthesized or is being used.

  • Obtain the Safety Data Sheet (SDS): Once the chemical is identified, the corresponding SDS must be obtained. The SDS is the primary source of comprehensive information regarding the substance's hazards, handling precautions, and disposal requirements.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: All research institutions and companies have an EHS office responsible for overseeing chemical safety and waste disposal. This office is the definitive resource for guidance on the proper disposal procedures for any chemical, including internally designated research compounds. They can provide specific instructions based on the known properties of the substance and in compliance with local, state, and federal regulations.

General Principles of Chemical Waste Disposal (for when this compound is identified):

Once the identity and hazards of this compound are known, a proper disposal plan can be formulated. This will likely involve a workflow similar to the one illustrated below.

Caption: A generalized workflow for the proper disposal of a chemical substance.

Essential Safety and Handling Protocols for R 28935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of R 28935. It includes operational procedures and disposal plans to ensure the safety of all laboratory personnel. Given the limited publicly available information specific to this compound, these guidelines are based on best practices for handling potentially hazardous research compounds. Users must consult the official Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound, based on general safety protocols for research chemicals.[1][2]

Protection Type Required Equipment Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Hand Protection Standard chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the substance.[2]
Body Protection Laboratory coat or a protective suit against pesticides[2]Provides a barrier against spills and contamination.
Foot Protection Sturdy, closed-toe shoes (e.g., rubber boots)[2]Protects feet from spills and falling objects.
Additional (as needed) Rubber apron[2]Recommended when handling larger quantities or when there is a significant risk of splashing.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to final disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area handle_weigh Weighing and Aliquoting prep_area->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp clean_spill Address Spills Immediately handle_exp->clean_spill clean_decon Decontaminate Surfaces clean_spill->clean_decon disp_collect Collect Contaminated Waste clean_decon->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Certified Vendor disp_store->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R 28935
Reactant of Route 2
Reactant of Route 2
R 28935

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.